Product packaging for Pentasine(Cat. No.:CAS No. 108133-63-7)

Pentasine

Cat. No.: B018300
CAS No.: 108133-63-7
M. Wt: 653.7 g/mol
InChI Key: PQAACQBDHKVCSF-ZJGVIXKBSA-O
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Description

Historical Context and Significance in Conjugated Organic Systems

The synthesis of pentacene (B32325) was first reported in 1912 by British chemists William Hobson Mills and Mildred May Gostling. encyclopedia.pubbris.ac.uk Initially named dinaphthanthracene, its modern name was established in 1939 by Erich Clar. wikipedia.org Early synthetic methods, such as the Elbs reaction, have been refined over the decades to improve yield and purity. wikipedia.orgmdpi.com A notable early synthesis was accomplished by Clar in 1929 through the dehydrogenation of 6,13-dihydropentacene. nih.govmdpi.com

Pentacene's significance in the field of conjugated organic systems stems from its electronic properties. solubilityofthings.comchemeurope.com It is a p-type organic semiconductor, meaning it transports positive charge carriers (holes). bris.ac.ukchemicalbook.com Its planar, rigid structure and favorable crystal packing allow for efficient π-π stacking, which facilitates charge mobility. bris.ac.ukresearchgate.net This has made pentacene a model compound for fundamental studies in organic electronics and a benchmark against which new organic semiconductor materials are compared. nih.govtaylorandfrancis.com The compound's ability to generate excitons upon absorption of UV or visible light also makes it a subject of interest in photophysics, although this property also contributes to its sensitivity to oxidation when exposed to air and light. wikipedia.orgencyclopedia.pub

Scope of Academic Inquiry for Pentacene and Its Derivatives

Academic research into pentacene and its derivatives is extensive and multidisciplinary, spanning chemistry, physics, and materials science. A primary focus of this inquiry is its application in organic field-effect transistors (OFETs), where it has demonstrated high charge carrier mobility, in some cases exceeding that of amorphous silicon. wikipedia.orgchemeurope.com This has driven research into fabricating flexible and low-cost electronic devices. bris.ac.uk Pentacene is also explored for its use in organic photovoltaics (OPVs), often in combination with fullerene derivatives, and in organic light-emitting diodes (OLEDs). encyclopedia.pubchemicalbook.comnih.gov

A significant area of research involves the synthesis and characterization of pentacene derivatives. wikipedia.orgbris.ac.uk These efforts are largely aimed at overcoming the limitations of pristine pentacene, such as its low solubility in common organic solvents and its instability in air. nih.govbris.ac.uknih.gov By attaching functional groups to the pentacene core, researchers can tune its electronic properties, solid-state packing, and processability. wikipedia.orgresearchgate.net For example, the introduction of tri-isopropylsilylethynyl (TIPS) groups led to the development of TIPS-pentacene, a derivative with enhanced solubility and stability that can be processed from solution. nih.govossila.com Other derivatives, such as perfluoropentacene (B8735957), have been synthesized to create n-type semiconductors, which are essential for fabricating complementary circuits. bris.ac.uknih.gov Furthermore, the creation of pentacene dimers and oligomers is a key strategy for studying fundamental photophysical processes like intramolecular singlet fission, which has potential applications in next-generation solar cells. acs.orgacs.org

Detailed Research Findings

The following tables provide a summary of key properties and synthetic methodologies for pentacene, reflecting the extensive research conducted on this compound.

Table 1: Physicochemical Properties of Pentacene

Property Value
Chemical Formula C₂₂H₁₄
Molar Mass 278.354 g·mol⁻¹ wikipedia.org
Appearance Dark blue to purple powder wikipedia.orgsolubilityofthings.com
Melting Point > 300 °C (sublimes at 372 °C) wikipedia.org
Crystal Structure Triclinic wikipedia.org
Ionization Energy (IE) 6.59 eV chemeo.com
Electron Affinity (EA) 2.86 eV chemeo.com

| Solubility | Sparingly soluble in organic solvents; soluble in hot chlorinated benzenes like 1,2,4-trichlorobenzene. wikipedia.orgnih.govchemicalbook.com |

Table 2: Key Synthetic Routes to Pentacene

Synthetic Method Precursor(s) Key Reagents/Conditions Reported Yield Reference
Elbs Reaction Pyromellitic anhydride (B1165640) and benzene (B151609) AlCl₃, heat Not specified bris.ac.uk
Dehydrogenation 6,13-Dihydropentacene Phenanthraquinone, nitrobenzene, heat Not specified nih.govmdpi.com
Reduction of Dione (B5365651) Pentacene-6,13-dione Al/HgCl₂ in cyclohexanol (B46403)/carbon tetrachloride 54% mdpi.com
Reduction of Diol 6,13-Dihydro-6,13-dihydroxypentacene Potassium iodide, sodium hypophosphite in acetic acid 67% mdpi.com
Precursor Method Diketone precursor Photoirradiation Not specified bris.ac.uk

| Improved Diol Reduction | 6,13-Dihydro-6,13-dihydroxypentacene | SnCl₂ in HCl | ≥ 90% | researchgate.netnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H49N6O10+ B018300 Pentasine CAS No. 108133-63-7

Properties

CAS No.

108133-63-7

Molecular Formula

C30H49N6O10+

Molecular Weight

653.7 g/mol

IUPAC Name

(E,2S,10S)-2,10-diamino-5-[1-[(5S)-5-amino-5-carboxypentyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-2-yl]undec-5-enedioic acid

InChI

InChI=1S/C30H48N6O10/c31-20(26(37)38)6-2-1-5-18(9-12-23(34)29(43)44)25-19(10-13-24(35)30(45)46)15-17(8-11-22(33)28(41)42)16-36(25)14-4-3-7-21(32)27(39)40/h5,15-16,20-24H,1-4,6-14,31-35H2,(H4-,37,38,39,40,41,42,43,44,45,46)/p+1/b18-5+/t20-,21-,22-,23-,24-/m0/s1

InChI Key

PQAACQBDHKVCSF-ZJGVIXKBSA-O

SMILES

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)C(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N

Isomeric SMILES

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)/C(=C/CCC[C@@H](C(=O)O)N)/CC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)C(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N

Synonyms

pentasine

Origin of Product

United States

Advanced Synthetic Methodologies for Pentacene and Its Analogues

Precursor-Based Synthesis Strategies

The "precursor approach" is a powerful strategy for the synthesis and processing of insoluble and unstable π-conjugated systems like pentacene (B32325). researchgate.net This method involves the synthesis of a stable and soluble pentacene precursor, which can be processed (e.g., spin-coated) and then converted to the final pentacene molecule in situ through a chemical reaction, often triggered by heat or light. researchgate.netresearchgate.net

Photochemically-induced elimination reactions from soluble precursors offer a clean and spatially controllable method to generate pentacene films. A notable example is the use of α-diketone precursors. kyushu-u.ac.jpnih.gov A key precursor, 6,13-dihydro-6,13-ethanopentacene-15,16-dione, can be synthesized and is significantly more soluble and stable than pentacene itself. kyushu-u.ac.jpnih.gov

This precursor undergoes a photolytic bisdecarbonylation (the Strating-Zwanenburg reaction) when irradiated with light of a specific wavelength (e.g., 460 nm), corresponding to the n-π* absorption of the α-diketone moiety. researchgate.netnih.govresearchgate.net The reaction proceeds via the extrusion of two carbon monoxide (CO) molecules to yield pentacene. researchgate.netescholarship.org The process is efficient, with one study reporting a 74% yield of pentacene when the precursor was photolyzed in a toluene (B28343) solution under an argon atmosphere. nih.gov The photoreaction is believed to occur from the singlet excited state. nih.gov This method is advantageous as it can be performed at low temperatures and allows for the photopatterning of pentacene films, where light is used to define the areas where the conversion to the active semiconductor occurs. nih.govresearchgate.net

In the presence of oxygen, the photochemical reaction can yield the 6,13-endoperoxide of pentacene instead of pentacene itself. nih.gov This occurs because the excited triplet state of the newly formed pentacene can sensitize the formation of singlet oxygen, which then reacts with ground-state pentacene. nih.gov

Thermal conversion is another widely used method to generate pentacene from a soluble precursor. This approach typically involves a retro-Diels-Alder reaction, where a precursor adduct expels a small, volatile molecule upon heating. researchgate.netresearchgate.net While many precursors release molecules like tetrachlorobenzene, others have been designed to extrude carbon monoxide. kyushu-u.ac.jpresearchgate.net

For instance, a precursor designed to liberate carbon monoxide upon heating to 150 °C has been synthesized. researchgate.net This thermal decarbonylation produces pentacene in nearly quantitative yield. researchgate.net Similarly, other precursors possessing ketal bridges have been developed that generate pure pentacene through the thermal expulsion of carbon dioxide. researchgate.net The temperature required for conversion is a critical parameter; lower conversion temperatures are desirable, especially for applications involving flexible plastic substrates that cannot withstand high heat. researchgate.net The efficiency and cleanliness of the expulsion process are paramount, as residual precursor or byproducts can contaminate the final pentacene film and degrade its electronic performance. researchgate.net

The precursor approach has proven invaluable for preparing otherwise intractable π-conjugated polycyclic compounds. researchgate.net Pentacene's poor solubility in common organic solvents at room temperature is a major obstacle for solution-based processing techniques. researchgate.net By converting pentacene into a soluble adduct, it can be easily purified and deposited onto a substrate from solution. sigmaaldrich.comnih.gov

A prominent example is the Diels-Alder adduct of pentacene with N-sulfinylacetamide, which is soluble and can be spin-coated to form thin films. nih.gov Subsequent heating at moderate temperatures (e.g., 120-200 °C) triggers a retro-Diels-Alder reaction, converting the adduct back into a uniform, high-purity pentacene film. researchgate.netsigmaaldrich.com This strategy allows for excellent control over film morphology and has led to the fabrication of high-performance OFETs. researchgate.netnih.gov The success of this method depends on the quantitative conversion and the clean removal of the volatile byproduct. researchgate.net

Functionalization and Derivatization Approaches

Functionalizing the pentacene core is a key strategy to tune its material properties. By attaching different chemical groups, researchers can modify its solubility, stability, solid-state packing, and electronic characteristics (i.e., HOMO/LUMO energy levels). uky.eduuky.edu

Attaching alkyl or aryl groups to the pentacene backbone can significantly alter its properties. One of the most successful examples is 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene). acs.org The bulky triisopropylsilyl (TIPS) groups increase solubility and provide steric hindrance that improves stability against oxidation. uky.edu Crucially, they also influence the solid-state packing, promoting a two-dimensional π-stacking arrangement that is favorable for charge transport, in contrast to the herringbone packing of unsubstituted pentacene. uky.eduacs.org

Aryl substitution also has a profound effect on solid-state arrangement. beilstein-journals.org While direct aryl substitution at the 13-position of a silylethynylated pentacene may not significantly alter the intrinsic electronic properties of the pentacene core itself, it heavily influences the crystal packing. beilstein-journals.org The oxidation potentials of various aryl-substituted pentacenes fall within a narrow range, suggesting little influence on the HOMO level from the pendant substituent. beilstein-journals.org However, the varied steric and electronic nature of the aryl groups can be used to fine-tune the intermolecular interactions and, consequently, the material's performance in devices. beilstein-journals.orgnih.gov

Table 1: Electrochemical Properties of Selected Aryl-Substituted Pentacene Derivatives. Data sourced from cyclic voltammetry measurements, showing the first oxidation potential (Eox1). beilstein-journals.org
DerivativeSubstituent at 13-positionFirst Oxidation Potential (Eox1 vs Fc/Fc+) [V]
TIPSPc (reference)Triisopropylsilylethynyl0.39
3aPhenyl0.36
3d4-(trifluoromethyl)phenyl0.37
3g4-methoxyphenyl0.34
3j1-naphthyl0.36

Introducing electron-withdrawing or electron-donating groups directly onto the pentacene skeleton is a powerful method for tuning its frontier molecular orbital energy levels. uky.eduresearchgate.net

Halogenation , particularly fluorination and bromination, is a common strategy. uky.edu Fluorine substitution can lower the LUMO energy level, which is beneficial for creating n-type (electron-transporting) semiconductors; perfluoropentacene (B8735957) is a known n-type material. uky.edu Halogen atoms can also serve as synthetic "handles" for further functionalization through cross-coupling reactions. uky.edu For example, brominated pentacenes can be converted to pentacene nitriles by reaction with copper cyanide. uky.edu The strongly electron-withdrawing nitrile groups further lower the LUMO level, enhancing the electron-accepting properties of the molecule. uky.edu

Electron-donating groups , such as methoxy (B1213986) (-OCH₃) or amino groups, have the opposite effect: they raise the HOMO energy level. researchgate.net This makes the molecule easier to oxidize and can improve charge injection from the electrodes in p-type devices. uky.edu Studies on pentacenedione derivatives functionalized with electron-donating triphenylamine (B166846) (TPA) groups have shown that these substituents create donor-acceptor systems with tunable electronic properties. nih.gov The interaction between the electron-donating TPA and the electron-withdrawing quinone core leads to a narrowed energy gap and altered absorption spectra. nih.gov

The strategic placement of these functional groups allows for precise control over the electronic landscape of the pentacene molecule, enabling the design of materials tailored for specific electronic applications. uky.eduresearchgate.net

Table 2: Effect of Functional Groups on Pentacene Electronic Properties.
Functional Group TypeExample GroupsEffect on Frontier OrbitalsResulting Property ChangeReference
Electron-Withdrawing-F, -Br, -CNLowers HOMO and LUMO levelsIncreases ionization potential; can induce n-type behavior uky.edu
Electron-Donating-OCH₃, Alkyl groups, Triphenylamine (TPA)Raises HOMO and LUMO levelsDecreases ionization potential; enhances p-type properties uky.eduresearchgate.netnih.gov
Bulky/SolubilizingTriisopropylsilyl (TIPS)Minor direct electronic effect, major packing effectIncreases solubility and stability; promotes favorable π-stacking uky.eduacs.org

Silylacetylene Functionalization

The functionalization of the pentacene core with silylacetylene groups, particularly triisopropylsilylethynyl (TIPS), is a pivotal strategy for enhancing the molecule's utility in electronic applications. ossila.com Unmodified pentacene suffers from poor solubility and a tendency to degrade via oxidation, which complicates its processing and limits device lifetime. ossila.comwikipedia.org The introduction of bulky TIPS groups at the 6- and 13-positions of the pentacene backbone addresses these challenges by increasing solubility in common organic solvents and providing steric protection that hinders the oxidation of the acene core. ossila.comnih.gov

This enhanced solubility is crucial for solution-based processing techniques, such as drop-casting and spin-coating, which are more cost-effective for large-area electronics compared to vacuum deposition methods required for unsubstituted pentacene. ossila.com Furthermore, the TIPS side groups influence the solid-state packing of the pentacene molecules. They disrupt the edge-to-face herringbone packing characteristic of pristine pentacene, a change that can be beneficial for charge transport properties in organic thin-film transistors (OTFTs). ossila.com The stability of these functionalized derivatives is also notably improved; understanding their persistence in solution is critical for developing effective synthesis and purification procedures, which are paramount for creating functional devices with long operational lifetimes. nih.gov

Dendrimer and Oligomer Synthesis

The synthesis of pentacene-based dendrimers and oligomers represents a sophisticated approach to creating well-defined, soluble, and stable high-performance organic materials. acs.orgnih.gov These branched macromolecules are designed to encapsulate the desirable electronic properties of the pentacene chromophore within a three-dimensional architecture that enhances processability. acs.orgfigshare.com

A common synthetic route involves the esterification of a central core molecule, such as 1,3,5-benzenetricarboxylic acid, with a functionalized pentacene building block. acs.orgnih.gov For instance, first-generation dendrimers have been successfully synthesized by reacting an unsymmetrical pentacene alcohol with 1,3,5-benzenetricarboxylic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov This method has yielded dendrimers with molecular weights reaching approximately 2800 g/mol . acs.orgfigshare.com

The synthesis can be extended to higher generations using a divergent approach. acs.org This involves a carefully controlled, mild desilylation of the first-generation dendrimer to yield a dendron with a hydroxyl group, which can then be coupled to another core acid, leading to a second-generation dendrimer. acs.orgnih.gov This iterative process has been used to create large, well-defined pentacene dendrimers with molecular weights over 8200 g/mol . acs.orgnih.govfigshare.com These branched materials are noted for being stable on the benchtop and soluble in common organic solvents, allowing for the formation of thin films by solution casting. acs.org

Beyond dendrimers, linear non-conjugated oligomers and polymers have also been synthesized. nih.govnih.gov These materials are typically created by reacting a pentacene diol with various acid chlorides, forming ester linkages. nih.gov This methodology provides a route to defined-length dimeric and trimeric pentacenes as well as corresponding polymers, which are air-stable and exhibit good solubility. nih.gov

TypeDescriptionSynthesis MethodMolecular Weight (g/mol)Key Properties
First-Generation DendrimerThree pentacene arms attached to a 1,3,5-benzenetricarboxylic acid core. acs.orgnih.govEsterification of pentacene-alcohol with core acid using EDC. nih.gov~2800 (C183H204O9Si9) acs.orgSoluble in common organic solvents, benchtop stable. acs.org
Second-Generation DendrimerBranched structure with nine pentacene units. acs.orgnih.govDivergent synthesis via desilylation of G1 dendrimer to form dendron, followed by esterification. acs.orgnih.gov~8214 (C540H570O30Si24) acs.orgImproved efficiency in photogenerated conduction compared to linear polymers. figshare.com
Non-conjugated PolymersLinear polymers connected via ester linkages from a pentacene diol. nih.govReaction of pentacene diol with acid chlorides (e.g., glutaric, adipic). nih.gov>15,000 (MALDI MS) nih.govSoluble in CH2Cl2, THF; thermally stable up to ~370 °C. nih.gov

Emerging Synthetic Pathways

Suzuki and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds, and they have been applied to the synthesis of complex pentacene derivatives. wikipedia.orgyoutube.com

The Sonogashira coupling is particularly vital for synthesizing the aforementioned silylacetylene-functionalized pentacenes. ossila.comwikipedia.org This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst along with a copper(I) co-catalyst. wikipedia.orgyoutube.com In the context of pentacene, a di-halogenated pentacene precursor can be coupled with a silylacetylene, such as triisopropylsilylacetylene, to install the solubilizing and stabilizing side groups. ossila.comnih.gov The reaction is valued for its reliability and tolerance of various functional groups, proceeding under mild conditions. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ) and subsequent reductive elimination to yield the final product. youtube.com

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is a versatile method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. While its application in building the pentacene core itself is less common, it represents a key strategy for further functionalization, such as attaching aryl or alkyl groups to the pentacene periphery. Recent advances have focused on challenging couplings, such as those involving C(sp³) centers, which opens pathways to synthesizing highly complex, three-dimensional molecules based on a pentacene scaffold. youtube.com This capability is crucial for developing new materials where precise control over the molecular architecture is required. youtube.com

Cheletropic Thermal Decarbonylation

Cheletropic reactions offer a pathway to generate pentacene through the thermal extrusion of a small, stable molecule like carbon monoxide (CO) from a specifically designed precursor. wikipedia.orgscispace.com This method falls under the class of pericyclic reactions and has been investigated theoretically as a clean method for producing pentacene, potentially avoiding side products that can occur in other thermal methods like the retro-Diels-Alder reaction. scispace.com

Theoretical studies have systematically analyzed the thermal decarbonylation of a series of polycyclic ketone precursors to yield corresponding polyacenes, from benzene (B151609) to pentacene. acs.org For the precursor to pentacene, the calculations predict a synchronous reaction pathway. scispace.com The study determined that the activation energy for the expulsion of CO to form pentacene is approximately 27.83 kcal/mol. acs.org This suggests that the reaction could proceed efficiently at elevated temperatures, around 400 K, making it a potentially viable method for generating pentacene for applications like organic field-effect transistors (FETs). scispace.comacs.org The exothermicity of the reaction was found to decrease as the size of the resulting acene increases, a trend rationalized by the decreasing gain in resonance stabilization energy for larger polyacenes. acs.org

Quinone Reduction Strategies

A common and practical laboratory-scale synthesis of pentacene involves the reduction of its stable precursor, pentacene-6,13-dione. nih.govresearchgate.net The dione (B5365651) itself can be synthesized through methods like the aldol (B89426) condensation of o-phthalaldehyde (B127526) and 1,4-cyclohexanedione. nih.gov Several reduction strategies have been developed, varying in reagents, reaction time, and yield.

Alternative reducing agents have also been employed. The use of an aluminum-mercury amalgam (Al/HgCl₂) in cyclohexanol (B46403) can produce pentacene in 54% yield, though the reaction can take multiple days to complete. nih.gov Another method involves the reduction of the intermediate 6,13-dihydro-6,13-dihydroxypentacene with potassium iodide and sodium hyposulfite in boiling acetic acid, which produces pentacene in a 67% yield. nih.gov

Reducing Agent/MethodSolvent/ConditionsReported YieldReference
LiAlH₄ (two-step reduction/dehydration, repeated twice)THF, 6 M HCl, boiling54% nih.gov
LiAlH₄ (optimized one-pot)Not specifiedHigh Yield researchgate.net
Al/HgCl₂Cyclohexanol/Carbon tetrachloride54% nih.gov
KI / Sodium HyposulfiteAcetic acid, boiling67% nih.gov
Aluminum in cyclohexanolCyclohexanol5–51% nih.gov

Dehydro Side Coupling

Dehydro side coupling is an emerging synthetic route that allows for the dimerization of pentacene derivatives, forming a direct bond between the central rings of two pentacene units. acs.orgnih.gov This reaction results in the formation of 6,6′-dipentacenyl derivatives, creating larger, conjugated systems. acs.orgresearchgate.net

The reaction typically proceeds by heating substituted pentacene derivatives in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and a catalytic amount of an acid, such as camphorsulfonic acid (CSA). acs.orgnih.gov The combination of the oxidant (DDQ) and the acid is necessary for the reaction to occur, leading to high yields of the coupled product. acs.orgnih.gov The structure of these 6,6′-dipentacenyl products has been confirmed through NMR spectroscopy and X-ray analysis. acs.org

Interestingly, these side-coupled dimers can also be synthesized in high yields directly from tetrahydropentacene precursors. acs.org When tetrahydropentacenes are treated with an excess of DDQ (2.5 equivalents) in a high-boiling solvent like mesitylene (B46885) at 120 °C, the 6,6′-dipentacenyls are obtained as the sole products. acs.org This indicates that the hydroquinone (B1673460) byproduct (DDQ-H₂), formed in situ from DDQ during the initial aromatization, can act as the necessary acidic component to promote the subsequent dehydro side-coupling reaction. acs.org

Computational and Theoretical Investigations of Pentacene

Electronic Structure and Frontier Orbital Analysis

The electronic behavior of pentacene (B32325) is largely dictated by its π-conjugated system. Theoretical models and computational chemistry provide indispensable tools for probing its intricate electronic structure, characterizing its frontier molecular orbitals, and understanding the dynamics of its excited states.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems like pentacene. DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in optimizing molecular geometries and predicting electronic and optical properties. nih.gov Studies have shown that DFT can accurately describe the intermolecular and intramolecular dispersions of pentacene. The calculated band structure perpendicular to the molecules shows a small dispersion that is in good agreement with experimental data from angle-resolved photoemission spectroscopy (ARUPS). aps.orgresearchgate.net

DFT has been applied to study pentacene derivatives, revealing that the addition of electron-donating (amine) and electron-withdrawing (nitro) groups can significantly alter the electronic properties. nih.gov These modifications reduce the energy gap and increase the chemical activity of the molecules. nih.gov Furthermore, DFT calculations with van der Waals corrections have been used to examine pentacene on noble metal surfaces like Cu(111), Ag(111), and Au(111), clarifying the origins of interface dipoles and vacuum level shifts, which are critical for device performance. aip.org

The introduction of electron-withdrawing substituents has been shown to stabilize the molecular orbitals of pentacene derivatives, particularly lowering the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron injection and stability. researchgate.netresearchgate.net

GW Approximation and Bethe-Salpeter Equation (GW-BSE) Calculations

While DFT is a ground-state theory, accurately predicting excited-state properties often requires more advanced methods. The GW approximation and the Bethe-Salpeter Equation (GW-BSE) represent a state-of-the-art, first-principles Green's function approach for studying electronic and optical properties. aps.orgresearchgate.net The GW approximation is used to calculate quasiparticle energies, providing corrections to DFT eigenvalues, while the BSE is solved to compute electron-hole excitations and predict optical spectra. aps.orgresearchgate.net

This combined GW-BSE approach has been successfully applied to crystalline pentacene to investigate the role of polymorphism on the electronic energy gap and optical spectrum. aps.org These calculations have predicted the existence of excitons with significant binding energies and have shown that charge-transfer excitons dominate the optical spectrum of solid pentacene. aps.orgresearchgate.net The performance of GW-BSE calculations is dependent on the GW starting point, with quasiparticle self-consistent GW (qsGW) providing accurate results for both valence and Rydberg or charge-transfer excited states. ups-tlse.fr Fragment-based GW-BSE methods have been developed to handle large systems like pentacene/C60 interfaces, containing thousands of atoms, to study energy levels and charge-transfer states. mdpi.com

Molecular Orbital Characterization and Energy Level Alignment

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to pentacene's function in electronic devices. These π-orbitals are primarily composed of carbon 2pz orbitals. researchgate.netbris.ac.uk The spatial distribution of these orbitals has been directly observed using scanning tunneling microscopy (STM), which imaged the electron probability distribution of the HOMO, HOMO-1, HOMO-2, and LUMO of a pentacene molecule adsorbed on a gold surface. aps.org

Photoemission spectroscopy studies have revealed the energy dispersions of the HOMO-derived bands in pentacene thin films. u-tokyo.ac.jpaps.org These studies indicate that the overlap of π-orbitals between adjacent molecules is larger than previously expected from some theoretical calculations and that the higher binding energy HOMO-derived band is a major contributor to band-like charge transport in the crystal. u-tokyo.ac.jpaps.org The energy level alignment at interfaces, for instance between pentacene and hydrogen-passivated silicon, has been investigated using hybrid DFT, which is crucial for determining the type of heterojunction formed. mpg.de

OrbitalExperimental Energy (vs. Vacuum) aps.orgDescription
LUMONot specifiedFirst affinity level, involved in electron transport.
HOMO-6.25 eVHighest occupied level, involved in hole transport.
HOMO-1-Lower energy occupied orbital.
HOMO-2-Lower energy occupied orbital.

This table is based on data for a pentacene molecule physisorbed on a Au(111) surface, where the Fermi level is aligned to an electronic resonance identified with the first ionization potential of a free pentacene molecule.

Charge Transfer Exciton (B1674681) Dynamics

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an electron-hole pair known as an exciton. At the interface between pentacene (a donor) and an acceptor material like C60 (fullerene), these excitons can dissociate, leading to charge transfer. The dynamics of this process are fundamental to the operation of organic photovoltaic devices. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a vital tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. For pentacene, it provides insight into its transformation into larger graphene-like structures.

Peripentacene Formation and Graphene Precursors

The formation of peripentacene, a larger polycyclic aromatic hydrocarbon, from pentacene at high temperatures serves as a model system for the initial stages of graphene formation from smaller acenes. acs.orgnih.gov Computational studies using DFT have been employed to investigate the mechanism of this transformation, which occurs during the vacuum sublimation of pentacene in the presence of trace amounts of 6,13-dihydropentacene (DHP). acs.orgnih.gov

Reaction ParameterCalculated ValueMethod
Overall Free Energy Barrier36.1 kcal/molDFT
Initiating StepH-atom transfer from DHP to PentaceneDFT
Process NatureAutocatalyticComputational and Kinetic Analysis

This table summarizes the key computational findings for the formation of peripentacene from pentacene.

Mechanistic Studies of Borata-Pentacene Reactions with Small Molecules

Theoretical studies have explored the reactions of borata-pentacene derivatives with small molecules like carbon dioxide (CO₂). These investigations shed light on the potential for these modified pentacene structures to act as platforms for small molecule activation, a field traditionally dominated by transition metals. acs.org

One area of focus has been on N-heterocyclic carbene (NHC)-stabilized boranthrene, which can be viewed as a boron-containing analogue of pentacene. Computational studies show that this compound can react with unsaturated molecules such as O₂, CO₂, and ethylene through a formal [4+2] cycloaddition to its diborabutadiene core. This reactivity is facilitated by the compound's ability to undergo two-electron redox chemistry at mild potentials. These findings suggest that aromatic hydrocarbons can be chemically modified to exhibit reactivity similar to transition metal complexes, enabling the activation of small molecules. acs.org

Nonadiabatic Molecular Dynamics Simulations

Nonadiabatic molecular dynamics (NAMD) simulations are a crucial tool for investigating the complex photophysical processes in pentacene, particularly those involving transitions between different electronic states. These simulations have been applied to study phenomena such as singlet fission and charge transfer at interfaces. acs.org

In the context of crystalline pentacene, NAMD approaches combined with subsystem density functional theory have been developed to handle large systems with over 600 atoms. nih.govresearchgate.net These simulations reveal that increased structural disorder in larger supercell models leads to greater nonadiabatic couplings between electronic states, which in turn accelerates the relaxation dynamics of excited states. nih.govresearchgate.net Different quantum-classical trajectory surface hopping schemes have been tested, with most predicting fast energy relaxation on a timescale of 0.7 to 2.0 picoseconds. nih.govscite.ai

At interfaces, such as between pentacene and C₆₀, NAMD simulations have been used to model the competition between photoinduced electron transfer and singlet fission. acs.org These studies identify the key electronic states involved and compute the nonadiabatic coupling elements between them using methods like time-domain density functional theory. The simulations provide a detailed kinetic scheme consistent with experimental observations and demonstrate the importance of intermediate dark states within the pentacene subsystem for efficient singlet fission. acs.org

Advanced Theoretical Models for Excited State Phenomena

Singlet Fission Dynamics and Triplet Pair Generation

Singlet fission (SF) is a process where a singlet exciton converts into two triplet excitons, potentially doubling the efficiency of organic solar cells. acs.org In pentacene, this process is remarkably fast, occurring on a sub-picosecond timescale. acs.org Theoretical models have been developed to explain the mechanism and dynamics of this phenomenon.

Ab initio studies on acene molecular crystals show that intermolecular interactions cause an initially delocalized bright state to localize onto a pair of monomers. acs.orgsemanticscholar.org From this localized state, nonadiabatic coupling, mediated by intermolecular motion, facilitates a direct quantum mechanical transition to a dark multi-exciton state. This direct pathway for singlet fission occurs in well under 1 picosecond in pentacene and does not require a charge-transfer intermediate. acs.orgsemanticscholar.org

Vibronic exciton theory further elaborates on the role of molecular vibrations. Strong coupling to high-frequency Holstein modes creates resonances between the initial singlet state and the final triplet pair states, which is critical for rapid fission. aip.org The large number of possible triplet pair combinations in a crystal lattice is also essential for the process to occur efficiently under these resonant conditions. aip.org The triplet excitons generated via singlet fission have been found to have a diffusion length of 40 nm in polycrystalline pentacene. aip.org Furthermore, the singlet fission quantum efficiency in pentacene has been determined to have a lower bound of 180 ± 15%. aip.org

PropertyValueSource
Singlet Fission Timescale< 1 ps acs.orgsemanticscholar.org
Triplet Diffusion Length (polycrystalline)40 nm aip.org
Lower Bound for SF Quantum Efficiency180 ± 15% aip.org

Spin Exchange Interactions (e.g., Chromophore-Radical Dyads, Quasi-degenerate Perturbation Theory)

The spin properties of pentacene can be modulated by covalently linking it to a stable radical, forming a chromophore-radical (C-R) dyad. These systems are promising for applications in quantum sensing and magnetometry. rsc.orgrsc.org Upon photoexcitation, these dyads can exhibit radical-enhanced intersystem crossing (REISC), leading to the rapid formation of a spin-polarized triplet state. rsc.orgresearchgate.net

Computational methods, particularly quasi-degenerate perturbation theory (QDPT), are vital for understanding and predicting the electronic and spin properties of these complex systems. rsc.orgrsc.org Specifically, the N-electron valence state perturbation theory (NEVPT), particularly in its quasi-degenerate form (QD-NEVPT2), has been applied to predict vertical transition energies and spin-correlation parameters in pentacene-radical dyads. rsc.orgrsc.org

Studies on pentacene-radical dyads have shown that QD-NEVPT2 performs well in predicting the magnetic coupling parameter (JTR) between the excited-state triplet on the pentacene and the radical. rsc.orgrsc.org The calculated signs and magnitudes of this coupling can be rationalized by considering molecular symmetry, the distance between the coupling centers, and the π-structure. rsc.orgrsc.org These calculations help explain the mechanisms of kinetic and potential spin-exchange, aiding in the rational design of magnetic organic molecules. rsc.orgrsc.org The transfer of spin polarization from the excited triplet to the tethered radical depends on factors like the spin-spin coupling and the spatial extent of the radical's spin density. acs.org For instance, in a study comparing different radicals, only a pentacene-trityl system showed observable electron spin polarization transfer, which was attributed to the larger spatial extent of the trityl radical's spin density, leading to a stronger exchange coupling. acs.org

Molecule SystemCalculated JTRNotesSource
pTEMPO 1aDegenerate D₁ and Q₀ statesReflects weak triplet-radical coupling. rsc.org
pBDPA 1bDegenerate D₁ and Q₀ statesReflects weak triplet-radical coupling. rsc.org
pTrityl 1cDegenerate D₁ and Q₀ states; greatest |JTR|Calculated magnitude is weaker than expected from experiments. rsc.org

Diradical Character and Spin State Interconversion

The diradical character of a molecule describes the extent to which its ground state has two unpaired electrons. mdpi.com This property is fundamental to understanding the chemical reactivity, stability, and electronic properties of open-shell systems like pentacene. mdpi.com The diradical character can be tuned by forming fused dimers of pentacene derivatives connected by non-benzenoid rings. nih.gov

High-resolution scanning tunneling microscopy and density functional theory (DFT) have been used to study the coupling of pentacene derivatives on a Au(111) surface. nih.govresearchgate.net These studies found that the diradical character of the resulting dimer is highly dependent on the nature of the linking structure. Specifically, incorporating an antiaromatic cyclobutadiene ring as the coupling motif significantly enhances the diradical character of the pentacene dimer. nih.govacs.org This is because the antiaromaticity of the cyclobutadiene unit plays a decisive role in shifting the natural orbital occupancies towards a more pronounced diradical electronic structure. nih.gov In contrast, linking pentacene units via five-membered rings was found to reduce the diradical character compared to the monomer. nih.gov

Pentacene DerivativeHONO/LUNO OccupanciesDiradical CharacterSource
Monomer 21.86 / 0.14Comparable to standard pentacene nih.gov
Dimer 3 (linked by 5-membered ring)1.91 / 0.09Reduced nih.gov
Dimer 4 (linked by 5-membered ring)1.91 / 0.1Reduced nih.gov
Dimer 5 (linked by 5-membered ring)1.9 / 0.1Reduced nih.gov
Dimer 6 (linked by 4-membered ring)Shifted toward stronger diradical characterEnhanced nih.govacs.org

Interfacial Interactions and Adsorption Phenomena

The interaction of pentacene with various surfaces is critical for its performance in electronic devices. Theoretical and computational studies have investigated the adsorption behavior and resulting electronic properties of pentacene on metals, insulators, and 2D materials.

On clean silicon surfaces like Si(001), pentacene molecules in the first monolayer can react chemically with the surface atoms. This chemisorption involves the C=C double bonds and the cleavage of C-H bonds, leading to a disruption of the conjugated π-electron system at the interface. ibm.com However, molecules in subsequent layers adsorb molecularly without this disruption. ibm.com

To study the intrinsic electronic properties of pentacene, thin dielectric layers are often used to decouple the molecules from a metal substrate. Comparative studies on different decoupling layers, such as potassium chloride (KCl) and hexagonal boron nitride (h-BN), reveal different adsorption characteristics. On KCl, the energy levels of pentacene's frontier orbitals scale with the work function of the underlying metal, indicating a degree of interaction. nih.gov On h-BN/Rh(111), the surface's topographic corrugation and lateral electric fields lead to different adsorption geometries and a stronger metal-molecule interaction, which reduces the HOMO-LUMO gap. nih.gov

First-principles calculations have also been used to study the adsorption of pentacene on 2D transition metal dichalcogenides (TMDs) like MoS₂, MoSe₂, WS₂, and WSe₂. arxiv.org These studies show that pentacene lies flat on all four TMDs and that the interaction is dominated by van der Waals forces. The binding is stronger with selenium-based TMDs compared to sulfur-based ones. This interaction affects charge transfer and the work function of the resulting heterostructure. arxiv.org

SubstrateInteraction TypeKey FindingSource
Si(001)Chemisorption (1st layer), Physisorption (subsequent layers)Disruption of π-system in the first layer. ibm.com
KCl/metalPhysisorption with electronic interactionMolecular orbital energies scale with substrate work function. nih.gov
h-BN/Rh(111)Physisorption with enhanced interactionSurface corrugation leads to stronger interaction and reduced HOMO-LUMO gap. nih.gov
Monolayer TMDs (MoS₂, MoSe₂, WS₂, WSe₂)Van der WaalsPentacene lies flat; interaction strength varies with TMD composition. arxiv.org

Pentacene Adsorption on Metal Surfaces (e.g., Al(100))

Computational studies, particularly those employing first-principles simulations, have provided significant insights into the structural and electronic properties of pentacene adsorbed on metal surfaces. A notable example is the adsorption of pentacene on the aluminum (001) surface. Theoretical investigations reveal a distinct V-shaped deformation of the pentacene molecule upon adsorption on the most stable site of Al(001). nih.govnih.gov This deformation is a consequence of the interaction between the molecule and the metal substrate.

The molecule-surface bond is characterized by a redistribution of charge, which can be mapped to visualize the nature of the interaction. nih.gov In the case of pentacene on Al(001), the most stable configuration is the bridge site, where the molecule bends with its long axis oriented along the aps.org direction of the aluminum surface. nih.gov This bending results in a V-shape with an angle of approximately 155°. nih.gov

The interaction between pentacene and aluminum is considered to be relatively weak. nih.gov Theoretical calculations using density functional theory (DFT) with different approximations for the exchange-correlation functional, such as the local density approximation (LDA) and the generalized gradient approximation (GGA), have been employed to determine the adsorption height. These calculations indicate an adsorption height of approximately 3.02 Å (LDA) and 3.81 Å (GGA) from the surface. nih.gov

The deformation of the pentacene molecule upon adsorption has a discernible impact on its electronic and spectroscopic properties. For instance, the alteration in the C-C bond lengths due to the V-shaped bending has been shown to decrease the azimuthal dichroism in Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra by a factor of two. nih.gov This highlights the critical role of the substrate in modifying the intrinsic properties of the adsorbed organic molecule.

Table 1: Structural Parameters of Pentacene Adsorbed on Al(001)

Parameter Value
Adsorption Site Bridge
Molecular Orientation Long axis along aps.org
Molecular Shape V-shaped
V-Angle 155°
Adsorption Height (LDA) 3.02 Å
Adsorption Height (GGA) 3.81 Å

Molecular Interactions with Functionalized Substrates (e.g., Thiol-Treated Gold)

The interaction of pentacene with functionalized substrates, such as thiol-treated gold surfaces, has been a subject of extensive research due to its importance in organic electronics. The introduction of a self-assembled monolayer (SAM) of organothiols on a gold surface significantly modifies the substrate's properties and, consequently, the growth mechanism and molecular orientation of subsequently deposited pentacene films. researchgate.netarxiv.org

On bare gold surfaces, the growth of pentacene is often characterized by a pronounced dewetting phenomenon. researchgate.netarxiv.org Initially, a wetting layer forms where the pentacene molecules tend to adopt a planar orientation, lying parallel to the surface. researchgate.netarxiv.org Subsequent growth leads to the formation of three-dimensional crystalline islands. researchgate.net The molecular orientation within these islands can vary depending on the roughness and cleanliness of the gold substrate. researchgate.net

In contrast, when gold substrates are pre-coated with a thiol-based SAM, the formation of the initial wetting layer is effectively suppressed. researchgate.netarxiv.org This leads to a quasi-layer-by-layer growth mode with the pentacene molecules adopting an upstanding orientation. researchgate.netarxiv.org This upright orientation is crucial for efficient charge transport in devices like organic field-effect transistors. The chemical termination of the thiol SAM appears to have a less significant impact on the upright orientation of the pentacene molecules. researchgate.net

The modification of the gold surface with a thiol SAM reduces the interaction between the pentacene molecules and the metal substrate. This alteration in the interfacial energetics favors the growth of smoother films with a more ordered molecular arrangement. The suppression of the flat-lying initial layer is a key factor in achieving the desired vertical orientation of pentacene for electronic applications.

Table 2: Comparison of Pentacene Growth on Bare and Thiol-Treated Gold Substrates

Feature Bare Gold Thiol-Treated Gold
Initial Layer Wetting layer with planar molecular orientation Wetting layer is suppressed
Growth Mode 3D island growth (Volmer-Weber) Quasi-layer-by-layer growth
Molecular Orientation Tilted or parallel to the surface Upstanding orientation
Film Morphology Pronounced dewetting, rougher films Smoother films

Anisotropy of Optical Properties at Heterogeneous Interfaces (e.g., Pentacene:Black Phosphorus)

The interface between pentacene and two-dimensional materials, such as black phosphorus (BP), presents a fascinating platform for exploring anisotropic optical properties. Black phosphorus is an inherently anisotropic layered material, and its combination with an organic semiconductor like pentacene leads to unique interfacial phenomena. acs.org

Theoretical studies, particularly first-principles GW plus Bethe-Salpeter equation (GW-BSE) calculations, have been employed to investigate the quasiparticle and optical properties of interfaces formed by a pentacene monolayer adsorbed on a monolayer of black phosphorus. acs.org To examine the anisotropy, the pentacene monolayer is computationally placed along the two primary in-plane crystallographic directions of the BP substrate: the zigzag and armchair directions. acs.org

A key finding from these computational investigations is the formation of a distinct charge-transfer exciton when the pentacene monolayer is aligned along the armchair direction of the black phosphorus. acs.org This charge-transfer exciton is a consequence of the electronic coupling at the interface. The anisotropy of the constituent materials is modulated by the formation of this heterogeneous interface.

To quantitatively analyze the anisotropic optical properties, a computational scheme has been developed to decompose the interface excitons into their different contributions. acs.org This allows for a detailed understanding of how the anisotropy of each component is influenced by the interfacial interactions. These theoretical findings provide a benchmark for future experimental and computational work on the passivation of black phosphorus surfaces through molecular adsorption and the design of novel optoelectronic devices based on such hybrid interfaces.

Table 3: Anisotropic Optical Properties of Pentacene:Black Phosphorus Interfaces

Feature Observation
Interface Configuration Pentacene monolayer on monolayer Black Phosphorus
Anisotropic Substrate Black Phosphorus (BP) with distinct zigzag and armchair directions
Computational Method First-principles GW plus Bethe-Salpeter equation (GW-BSE)
Key Finding Formation of a distinct charge-transfer exciton
Condition for Charge-Transfer Exciton Pentacene monolayer placed along the armchair direction of BP
Effect of Interface Modulation of the anisotropy of each component

Advanced Spectroscopic and Structural Elucidation of Pentacene Systems

Morphological and Thin Film Characterization

Atomic Force Microscopy (AFM): High-Resolution Imaging, Surface Morphology, Bond-Order Discrimination, Charge State Control

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of pentacene (B32325) thin films at the nanoscale, providing detailed information on topography and morphology. infn.itacs.org High-resolution AFM can visualize the terraced structure of pentacene films, revealing dendritic growth patterns and the dimensions of single crystallites. aip.orgnih.gov The morphology is highly dependent on deposition conditions and the substrate used. For instance, pentacene films on polymethylmethacrylate (PMMA) coated SiO2 dielectrics show a layer-by-island growth mode with large, terraced crystals, while on PMMA-coated photoresist surfaces, a three-dimensional island growth with smaller grains is observed. cambridge.org The surface roughness of pentacene films, a critical parameter for device performance, can be precisely quantified using AFM. mdpi.com

Beyond topographical imaging, advancements in AFM, particularly using a carbon monoxide (CO)-functionalized tip, have enabled unprecedented sub-molecular resolution. This technique allows for the direct visualization and discrimination of individual carbon-carbon bonds within a pentacene molecule. acs.orgnih.gov The mechanism relies on the principle that bonds with higher electron density, and thus higher bond order, exhibit stronger Pauli repulsion with the CO tip, making them appear brighter in AFM images. nih.gov Furthermore, the apparent length of the bonds in AFM images decreases as the bond order increases, a phenomenon attributed to the tilting of the CO molecule on the tip. nih.gov

AFM has also been instrumental in probing the charge state of individual pentacene molecules. By applying a bias voltage, electrons can be added to or removed from a molecule, and the resulting change in the force interaction with the AFM tip can be detected. The ability to control and identify different charge states—such as cationic (P+), neutral (P0), anionic (P-), and dianionic (P2-)—opens up avenues for investigating the relationship between charge and molecular structure and its implications for electronic properties. For example, studies have shown an apparent contraction of the pentacene molecule along its short axis and an elongation along its long axis as it becomes more negatively charged.

Table 1: AFM-Based Characterization of Pentacene Surface Morphology

Substrate/ConditionObserved MorphologyKey FindingsCitations
PMMA-coated SiO2Layer-by-island growth, terraced crystalsAverage grain size of approximately 1.7 µm. cambridge.org
PMMA-coated photoresist3D island growthSmaller grain sizes of 200-300 nm. cambridge.org
GlassDendritic, crystalline grainsFormation of distinct grain structures.
SU8, PMMA, PVPVaried grain size and densitySubstrate significantly influences film morphology.

X-ray Diffraction (XRD) for Crystalline Structure and Thin Film Phases

X-ray diffraction (XRD) is an essential technique for determining the crystalline structure and identifying the different polymorphic phases of pentacene thin films. Pentacene is known to crystallize in several polymorphs, which are distinguished by their interlayer spacing (d-spacing). The most relevant phases for thin-film applications are the "thin-film phase" and the "bulk phase."

The thin-film phase is often observed in films deposited on insulating substrates like SiO2 and is characterized by a larger interlayer spacing of approximately 1.54 nm (d(001) = 15.4 Å). This phase is considered kinetically favorable at lower substrate temperatures and for thinner films. In contrast, the thermodynamically stable bulk phase has a smaller d-spacing of around 1.44 nm (d(001) = 14.4 Å). The presence and proportion of these phases are highly dependent on deposition parameters such as substrate temperature and film thickness. Some studies suggest that both phases can co-nucleate at the interface during film growth.

Grazing incidence X-ray diffraction (GIXD) and X-ray diffraction reciprocal space mapping (RSM) have been employed to determine the precise crystal structure of the thin-film phase. These studies have revealed that the thin-film phase possesses a triclinic crystal structure. The determined lattice parameters for the thin-film phase are approximately a = 0.593 nm, b = 0.756 nm, c = 1.565 nm, α = 98.6°, β = 93.3°, and γ = 89.8°. The unit cell of the thin-film phase contains two pentacene molecules arranged in a herringbone pattern. This upright orientation of the molecules in the thin-film phase leads to an enhanced intermolecular π-π overlap, which is believed to contribute to its favorable charge transport properties.

Table 2: Crystalline Phases of Pentacene Identified by XRD

PhaseCharacteristic d(001) spacingCrystal SystemKey FeaturesCitations
Thin-Film Phase~1.54 nmTriclinicKinetically favored, larger interlayer spacing.
Bulk Phase~1.44 nmTriclinicThermodynamically stable, smaller interlayer spacing.
Single-Crystal Phase~1.41 nmTriclinicObserved in single crystals and some thin films.

Micro-Raman Spectroscopy and Polarization-Dependent Analysis for Molecular Orientation

Micro-Raman spectroscopy is a non-invasive optical technique that provides insights into the vibrational modes of molecules, making it highly sensitive to molecular structure and orientation. In the context of pentacene thin films, polarization-dependent Raman spectroscopy is particularly valuable for determining the orientation of the molecules within the film, a critical factor influencing charge carrier mobility.

The principle behind this technique lies in the interaction between the polarization of the incident laser light and the orientation of the pentacene molecules. The intensity of the Raman scattered light for specific vibrational modes of the pentacene molecule will vary depending on the alignment of the molecule with respect to the polarization of the excitation laser. By systematically rotating the polarization of the incident light and analyzing the corresponding changes in the Raman spectrum, it is possible to deduce the average orientation and the orientation distribution of the pentacene molecules in the probed area.

This analysis can be correlated with the electrical performance of pentacene-based devices, such as organic field-effect transistors (OFETs), to establish a direct link between molecular orientation and device characteristics. Such studies are crucial for understanding and optimizing the growth processes of pentacene films to achieve the desired molecular alignment for high-performance electronics. The ability to perform these measurements at a microscopic scale allows for the mapping of molecular orientation across a device, revealing any spatial inhomogeneities.

Scanning Electron Microscopy (SEM) for Film Morphology

Scanning Electron Microscopy (SEM) provides valuable information about the surface morphology and grain structure of pentacene thin films over larger areas than typically probed by AFM. SEM images can reveal the size, shape, and distribution of crystalline grains, as well as the presence of defects such as pinholes or cracks in the film.

Studies using SEM have shown that the morphology of pentacene films is significantly influenced by purification of the source material and deposition conditions. For example, films grown from purified pentacene tend to have a larger average grain size compared to those from unpurified material. This indicates that impurities can act as nucleation sites, leading to a finer-grained structure. The substrate temperature during deposition also plays a crucial role. Observations have shown that preheating the substrate can lead to pentacene films with fewer surface holes and improved vertical crystallization, which is beneficial for layer-to-layer contact in device structures.

Electronic and Vibrational Spectroscopy

Electron Spin Resonance (ESR) for Trapped Carrier Distributions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons. In the context of pentacene, field-induced ESR (FESR) is particularly useful for investigating the nature and distribution of charge carriers (holes) that are trapped at the dielectric-semiconductor interface in an OFET. aip.org

By applying a gate voltage to an OFET, charge carriers are induced in the pentacene layer. At low temperatures, these carriers become localized or trapped, and since they possess spin (S=1/2), they can be detected by ESR. aip.org The analysis of the ESR signal provides a wealth of information. The g-value of the signal can confirm that the charge carriers are indeed located on the pentacene molecules.

Crucially, a detailed analysis of the ESR lineshape and linewidth allows for the determination of the spatial extent of the trapped carrier's wavefunction. aip.org The hyperfine interaction between the unpaired electron spin and the spins of the surrounding hydrogen nuclei broadens the ESR line. The degree of this broadening is related to how many molecules the carrier's wavefunction extends over. Studies on pentacene thin-film transistors have revealed that trapped carriers can be distributed among different types of states, with wavefunctions spanning from approximately 1.5 to as many as 20 molecules. aip.org This technique provides a unique microscopic probe into the distribution of trap states, which are critical in limiting the performance of organic electronic devices. aip.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pentacene and its derivatives. nih.gov While standard ¹H and ¹³C NMR provide foundational information about the chemical environment of nuclei, advanced techniques are often required for complex systems.

The proton NMR spectrum of pentacene itself is relatively simple due to its high symmetry. However, for substituted pentacenes or in complex mixtures, high-field and high-resolution techniques are crucial for resolving closely spaced signals and determining precise molecular structures. Techniques like Microcryoprobe NMR, which significantly enhance sensitivity, allow for the analysis of very small sample quantities, which is often a necessity in materials science research. Furthermore, specialized NMR experiments can be used to study molecular dynamics and intermolecular interactions in the solid state. Recently, hyperpolarization techniques, such as transferring spin polarization from optically polarized pentacene-doped naphthalene (B1677914) crystals, have been shown to dramatically enhance NMR signals for molecules in solution, overcoming the inherent low sensitivity of NMR. huji.ac.il

Table 2: Predicted ¹H NMR Chemical Environments in Pentacene

Proton Position Symmetry Relative Integration Predicted Multiplicity (High-Res)
H-1, H-4, H-8, H-11 Equivalent 4H Doublet
H-2, H-3, H-9, H-10 Equivalent 4H Doublet of doublets (triplet approx.)
H-5, H-7, H-12, H-14 Equivalent 4H Singlet
H-6, H-13 Equivalent 2H Singlet

Note: This is a simplified prediction. Actual spectra can be more complex due to second-order effects and solvent influences.

Mass Spectrometry (MS) is a primary technique for determining the molecular weight and confirming the identity of synthesized compounds like pentacene. Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), provide deeper structural insights by analyzing the fragmentation patterns of a molecule. technologynetworks.comnih.gov

In an MS/MS experiment, a specific ion (the precursor ion) of the target molecule is selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. technologynetworks.comnih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. By meticulously analyzing the mass differences between the precursor and product ions, one can deduce the molecule's substructures and connectivity, confirming its identity. researchgate.netresearchgate.net Hybrid MS instruments, which combine different types of mass analyzers (e.g., Quadrupole-Time of Flight, Q-TOF), offer both high resolution and the ability to perform complex MSⁿ experiments, enabling detailed elucidation of fragmentation pathways. nih.gov This is particularly valuable for identifying impurities, reaction byproducts, or metabolites of pentacene derivatives.

Correlation of Spectroscopic Data with Computational Predictions for Structure Validatione-asct.org

The validation of the molecular structure of Pentasine and its derivatives is significantly enhanced by correlating experimental spectroscopic data with theoretical predictions from computational chemistry. mdpi.comnih.gov Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become essential tools for investigating the geometric structures, electronic properties, and absorption spectra of this compound. researchgate.netresearchgate.net Computational methods allow for the optimization of molecular geometries and the calculation of spectroscopic parameters, which can then be compared against experimental findings for robust structural confirmation. researchgate.netnih.gov

DFT methods, such as those employing the B3LYP functional with a 6-31G(d) basis set, are utilized to optimize the ground-state geometry of this compound. researchgate.net From the optimized structure, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be performed. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter in predicting the electronic and optical properties of the molecule. For this compound, the HOMO-LUMO gap has been calculated to be approximately 2.17 eV. researchgate.net

TD-DFT is subsequently employed to calculate the electronic absorption spectra by determining the energies of the lowest allowable singlet excited states. researchgate.netresearchgate.net This computational approach provides theoretical absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which represent the probability of a given electronic transition. researchgate.netyoutube.com These calculated transitions, such as π→π* transitions, can be directly compared with experimental UV-Vis spectra. researchgate.net Studies on related organic compounds show a good agreement between experimental absorption maxima and those predicted by TD-DFT, often with a difference of only 1-6%. nih.govmdpi.com This correlation allows for precise assignment of the observed spectral bands to specific electronic transitions within the molecule, thereby validating the electronic structure. researchgate.netmdpi.com

The table below illustrates a representative comparison between experimental and computationally predicted spectroscopic data for a molecule structurally related to this compound, highlighting the synergy between these methods.

ParameterExperimental ValueCalculated Value (TD-DFT)Transition AssignmentReference
Absorption Max (λmax)436 nm450 nmHOMO→LUMO (π→π*) nih.gov
HOMO-LUMO Gap-2.17 eV- researchgate.net

Advanced Thermal and Microscopic Methods

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)netzsch.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermoanalytical techniques used to characterize the thermal properties of this compound. wikipedia.orgmt.com DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and solid-state phase transitions. wikipedia.orgtainstruments.com TGA measures the change in a sample's mass over time as the temperature changes, providing critical information about its thermal stability and decomposition profile. netzsch.commt.com

A TGA curve plots the percentage of mass loss against temperature. libretexts.org For organic materials like this compound, this analysis reveals the onset temperature of decomposition and can indicate the presence of volatile components or the formation of residues. libretexts.org For instance, studies on perfluoro-pentacene have shown that under vacuum conditions, multilayer films begin to desorb completely at around 425 K (152 °C). acs.org The thermal stability can be significantly influenced by the substrate the material is on, with some surfaces like copper and silver acting as catalysts for decomposition at lower temperatures. acs.org

DSC thermograms show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to phase transitions. nih.govnih.gov For example, a sharp endothermic peak typically signifies melting. In studies of functionalized this compound derivatives, such as bis(triisopropylsilylethynyl) pentacene (TIPS pentacene), DSC has been instrumental in identifying a reversible solid-state phase transition. nih.gov This transition appears as a distinct thermal event in the DSC curve, separate from the melting point. nih.gov Combining DSC and TGA allows for a comprehensive thermal characterization; for example, a mass loss observed in TGA can be correlated with an endothermic event in DSC to confirm desolvation or decomposition. researchgate.net

The following table summarizes typical thermal events for this compound derivatives that can be characterized by DSC and TGA.

Analysis TypeObservationInterpretationCompound ExampleReference
TGA Mass loss starting at ~150 °CDesorption of multilayer filmPerfluoro-pentacene acs.org
DSC Endothermic PeakSolid-state phase transitionTIPS Pentacene nih.gov
DSC Sharp Endothermic PeakMeltingGeneral wikipedia.org

Dynamic Vapor Sorption (DVS)netzsch.com

Dynamic Vapor Sorption (DVS) is a gravimetric analytical technique used to measure the interaction of a solid material, such as this compound, with a vapor, typically water. surfacemeasurementsystems.commt.com The method involves exposing a sample to a controlled atmosphere of varying relative humidity (RH) at a constant temperature while a microbalance continuously records any change in mass. particletechlabs.com This analysis is crucial for understanding a material's hygroscopicity, stability, and propensity for hydrate (B1144303) formation. ardena.comproumid.com

The result of a DVS experiment is a moisture sorption-desorption isotherm, which is a plot of the change in mass versus the relative humidity. wikipedia.orgresearchgate.net The shape of this isotherm provides insight into the nature of the water-solid interaction. mdpi.com A sigmoid-shaped (Type II) isotherm is common for amorphous and hydrophilic materials, while a flat isotherm (Type V) would indicate a hydrophobic material with very low water uptake. wikipedia.orgmdpi.com Given the nonpolar, aromatic structure of this compound, it is expected to be highly hydrophobic and exhibit minimal water sorption.

DVS is particularly valuable in pharmaceutical and materials science for screening different solid forms (polymorphs) and identifying critical humidity levels that could trigger a phase transition from an anhydrous form to a hydrate. ardena.com Such a transformation can significantly alter the physical and chemical properties of the material. The kinetics of sorption and desorption—how quickly the material takes up and releases vapor—can also be determined, providing information about the transport of vapor into the material's bulk or its adsorption onto the surface. nih.gov

Polarized Light Microscopy and Hot-Stage Microscopy for Solid-State Transitionsnetzsch.com

Hot-Stage Microscopy (HSM) is a powerful visual analysis technique that combines optical microscopy with a precisely controlled heating and cooling stage. cbd.intlinkam.co.uk It allows for the real-time observation of a material's morphological changes as a function of temperature. youtube.com When used with polarized light, HSM is especially effective for studying anisotropic crystalline materials like this compound, which exhibit birefringence. cbd.intmdpi.com

HSM is frequently used to support and clarify thermal events detected by DSC and TGA. nih.govresearchgate.net For example, an endotherm in a DSC scan could represent either melting or a solid-state polymorphic transition; HSM can visually distinguish between the two. cbd.int A solid-state transition would be observed as a change in the crystal's appearance (e.g., color, texture, or the formation of cracks), while the crystal morphology remains solid. nih.gov Melting, conversely, is observed as a transformation from a solid to a liquid state. linkam.co.uk

In the study of this compound and its derivatives, HSM has been used to observe crystallization, melting behavior, and solid-state phase transitions. nih.govlinkam.co.uk For TIPS pentacene, HSM provided direct visual evidence of a phase transition by showing the appearance of cracks within the crystals upon heating, which corresponded to the transition seen in DSC data. nih.gov Furthermore, optical microscopy has been employed to monitor the temperature-dependent desorption patterns of this compound thin films, revealing different behaviors on various substrates. e-asct.org These visual techniques are invaluable for understanding the dynamic thermal behavior and phase transformations in this compound systems. youtube.comnih.gov

Supramolecular Assembly and Self Organization of Pentacene

Principles of Pentacene (B32325) Self-Assembly

The foundation of pentacene's supramolecular chemistry lies in the subtle yet powerful forces that govern how individual molecules recognize and interact with each other and with surfaces. These principles dictate the packing and orientation of pentacene molecules, which in turn determine the electronic properties of the resulting assemblies.

Molecular recognition in pentacene self-assembly is driven by a suite of non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively guide the molecules into thermodynamically stable arrangements. The primary non-covalent interactions at play include:

π-π Stacking Interactions: As a polycyclic aromatic hydrocarbon, pentacene possesses a large, delocalized π-electron system. These π-systems can interact attractively with one another, leading to the stacking of pentacene molecules. The geometry of this stacking, whether face-to-face or slip-stacked, significantly influences the electronic coupling between molecules. The offset orientation of pentacene cores in many packing arrangements is attributed to the maximization of attractive overlap between molecular orbitals and the reduction of repulsive interactions. wikipedia.orgwikipedia.org

Hydrogen Bonding: While pristine pentacene does not possess traditional hydrogen bond donors or acceptors, derivatives of pentacene can be functionalized with groups capable of forming hydrogen bonds. These directional interactions can be used to control the orientation and packing of the molecules with high specificity. For instance, the introduction of carbonyl and N-H groups in molecules like quinacridone, which is structurally analogous to pentacene, leads to strong intermolecular electronic coupling mediated by hydrogen bonding. In binary systems, such as pentacene and 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) on a silver surface, directional hydrogen bonds between the anhydride (B1165640) groups of PTCDA and the hydrogen atoms of pentacene constrain the formation of 2D supramolecular networks. researchgate.net

The interplay of these non-covalent forces is a delicate balance that dictates the final supramolecular structure. Theoretical models and computational chemistry are crucial tools for understanding the magnitude and directionality of these interactions, aiding in the predictive design of novel pentacene-based materials. mdpi.com

The interaction of pentacene molecules with a substrate surface is a critical factor in the formation of thin films and is broadly categorized into two types: physisorption and chemisorption.

Physisorption involves weak, long-range van der Waals forces between the pentacene molecule and the surface. kiku.dknih.gov This type of interaction does not involve the formation of chemical bonds, and the electronic structure of the pentacene molecule remains largely unperturbed. kiku.dk Key characteristics of physisorption include:

Low adsorption enthalpies, typically in the range of 20-40 kJ/mol. kiku.dknih.gov

The possibility of forming multiple layers (multilayers) of molecules on the surface. nih.gov

Reversibility, meaning the adsorbed molecules can be easily removed by heating. acs.org

Lack of specificity, as the van der Waals forces are universal. kiku.dk

Chemisorption , on the other hand, entails the formation of strong, short-range chemical bonds between the pentacene molecule and the substrate. nih.gov This interaction significantly alters the electronic structure of the molecule at the interface. nih.gov Key features of chemisorption include:

High adsorption enthalpies, comparable to those of chemical reactions (typically 80-400 kJ/mol). nih.gov

Formation of only a single layer (monolayer) of molecules on the surface. nih.gov

Irreversibility, as breaking the chemical bond requires significant energy. acs.org

High specificity, dependent on the chemical nature of both the molecule and the surface. acs.org

The nature of the substrate plays a pivotal role in determining whether physisorption or chemisorption occurs. For instance, pentacene molecules tend to have a strong interaction with metal surfaces, which can lead to chemisorption or strong physisorption that influences the molecular orientation. nih.gov Conversely, on inert substrates, the interactions are weaker, favoring physisorption and allowing intermolecular forces to dominate the self-assembly process. nih.gov The balance between molecule-molecule and molecule-substrate interactions is crucial in guiding the long-range ordering of pentacene structures on surfaces. nih.govnih.gov

Interaction TypeBond StrengthReversibilityAdsorption LayersSpecificity
Physisorption Weak (van der Waals)ReversibleMultilayerLow
Chemisorption Strong (Chemical Bonds)IrreversibleMonolayerHigh

Engineered Supramolecular Architectures

Beyond spontaneous self-assembly, significant research has been dedicated to the rational design and engineering of specific supramolecular architectures of pentacene. By controlling the molecular building blocks and assembly conditions, it is possible to create highly ordered structures with tailored properties.

Constructing two-dimensional (2D) assemblies of pentacene is of great interest for applications in thin-film devices. However, achieving well-ordered 2D structures through simple spontaneous assembly can be challenging. nih.govillinois.edunih.gov A powerful strategy to overcome this is the use of supramolecular scaffolds, which are molecular building blocks designed to direct the assembly of functional units into a desired architecture.

Triptycene, a rigid, three-bladed molecule, has emerged as an excellent scaffold for directing the 2D assembly of pentacene. nih.govillinois.edunih.gov By chemically linking pentacene units to a tripodal triptycene framework, researchers have successfully created sandwich-type molecules that self-assemble into well-defined 2D + 1D structures. nih.gov In these assemblies, the triptycene units form a hexagonal packing, which in turn organizes the pentacene chromophores into a two-dimensional arrangement. nih.gov

This scaffold-directed approach offers several advantages:

Structural Control: The rigid and well-defined geometry of the triptycene scaffold imposes a high degree of order on the pentacene units, leading to the formation of regular, long-range assemblies. nih.gov

Functional Design: The spatial arrangement of the pentacene molecules can be precisely controlled by the design of the scaffold. This has been leveraged to create pentacene assemblies with configurations that facilitate efficient singlet fission, a process that can enhance the efficiency of solar cells. nih.govillinois.edunih.gov Spectroscopic analysis of such a system revealed a high singlet fission quantum yield of 88 ± 5% and an efficient generation of free triplets with a quantum yield of 130 ± 8.8%. nih.govnih.gov

The use of triptycene scaffolds demonstrates a powerful method for overcoming the limitations of spontaneous self-assembly and for constructing functional π-electronic molecular assemblies with tailored properties. nih.govillinois.edunih.gov

The strategic incorporation of hydrogen bonding and the manipulation of π-stacking interactions are key to engineering the supramolecular architecture of pentacene.

As previously mentioned, while unsubstituted pentacene does not form hydrogen bonds, its derivatives can be designed to include functional groups capable of this highly directional interaction. This provides a powerful tool for controlling the relative orientation of molecules within an assembly. In mixed molecular systems, hydrogen bonds can dictate the formation of specific, ordered networks. For example, in a binary system of pentacene and PTCDA on a silver surface, multiple intermolecular C-O---H hydrogen bonds between the two components are crucial in the formation of well-ordered 2D supramolecular chiral networks. researchgate.net

Pi-stacking is a fundamental interaction in pentacene assemblies. wikipedia.org The degree of π-π overlap between adjacent molecules is critical for charge transport in organic electronic devices. Engineering the solid-state packing of pentacene derivatives to promote favorable π-stacking is a major goal in materials design. By introducing bulky substituents at the 6 and 13 positions of the pentacene core, the typical herringbone packing of unsubstituted pentacene can be disrupted, favoring a more desirable face-to-face π-stacking arrangement. This "brick-and-mortar" packing can lead to significant π-surface overlap, with some derivatives achieving nearly 40% overlap. The interplanar distance in these systems is typically around 3.41 ± 0.03 Å, which is within the van der Waals radius, indicating close molecular packing.

DerivativeSubstituentProjected π-OverlapInterplanar Distance (Å)
Compound 5 (Triethylsilyl)ethynyl~40%~3.41
Compound 6 (tert-Butyldimethylsilyl)ethynyl~20%~3.41

Data adapted from research on 6,13-disubstituted pentacenes.

The combination of hydrogen bonding and controlled π-stacking provides a versatile toolkit for the bottom-up construction of complex and functional pentacene-based supramolecular systems.

Dendrimers are highly branched, monodisperse macromolecules that offer a unique platform for creating complex, three-dimensional supramolecular assemblies. By using pentacene as a building block in dendritic structures, it is possible to create novel materials with controlled geometries and potentially enhanced electronic properties. illinois.edu

The synthesis of pentacene-based dendrimers has been achieved through the esterification of a central core molecule, such as 1,3,5-benzenetricarboxylic acid, with pentacene derivatives functionalized with a hydroxyl group. nih.govillinois.edu This approach allows for the creation of branched oligomeric materials that are stable and soluble in common organic solvents, which is a significant advantage for solution-based processing and thin-film formation. nih.gov

These dendritic pentacene structures exhibit interesting photophysical properties. For example, photocurrent measurements on thin films of these materials have shown an improved efficiency in photogenerated conduction compared to their linear pentacene-based polymer counterparts. nih.gov This suggests that the three-dimensional arrangement of the pentacene chromophores within the dendritic architecture can influence their electronic behavior in a beneficial way. illinois.edu

The development of dendritic and branched supramolecular structures based on pentacene opens up new avenues for the design of organic electronic materials with precisely controlled architectures and potentially superior performance characteristics.

Surface-Directed Assembly and Epitaxy of Pentacene

The arrangement of pentacene molecules on a substrate is a critical factor that governs the performance of electronic devices. Surface-directed assembly and epitaxy are powerful techniques to control the molecular orientation and crystalline order of pentacene thin films, thereby optimizing their charge transport properties. The interaction between the pentacene molecules and the substrate surface, as well as intermolecular interactions, dictates the final structure of the film.

Self-Assembled Monolayers (SAMs) on Ultra-Flat Surfaces

Self-assembled monolayers (SAMs) provide a versatile method for modifying the surface properties of substrates, which in turn influences the growth of pentacene films. By choosing SAMs with different terminal functional groups, the surface energy and chemical affinity can be tuned to direct the orientation of pentacene molecules.

On bare gold (Au) surfaces, pentacene molecules tend to adopt a planar orientation where the molecular plane is nearly parallel to the substrate. However, the introduction of an alkanethiol-based SAM on the Au surface can induce a nearly perpendicular orientation of the pentacene molecules. This change in orientation is attributed to the altered interfacial energy. Films deposited on SAM-modified surfaces also exhibit distinct morphologies, characterized by larger, island-like crystals compared to the smaller, rod-shaped grains observed on clean bare Au surfaces. nih.gov

The ability to control the molecular orientation is crucial for organic field-effect transistors (OFETs) due to the anisotropic nature of charge transport in organic semiconductors. By patterning the SAM on a surface, it is possible to achieve micro-area-selective control over pentacene's molecular orientation. nih.gov

The use of SAMs is not limited to noble metal substrates. On silicon substrates with a native oxide layer, SAMs can passivate surface traps and promote the growth of high-quality pentacene films. For instance, phosphonic acid-based SAMs can form densely packed monolayers on oxide surfaces, leading to improved performance in pentacene-based thin-film transistors (TFTs). rsc.org Studies have shown that for certain SAMs, mitigating molecular-scale roughness and ensuring surface homogeneity are key to facilitating the growth of large pentacene grains, which in turn leads to high charge carrier mobilities. researchgate.net

SubstrateSurface ModificationPentacene OrientationResulting Morphology
Bare AuNoneNearly parallel to the surfaceSmaller, rod-shaped grains
AuAlkanethiol SAM (e.g., X-(CH2)n-SH)Nearly perpendicular to the surfaceLarger, island-like crystals
Si with native oxidePhosphonic Acid SAMControlled orientationImproved device performance
Si with thermal oxideMethyl- and phenyl-terminated alkyl PA SAMs-Large pentacene grains

Controlling Molecular Orientation and Packing in Thin Films

The orientation and packing of pentacene molecules in thin films are paramount for efficient charge transport. Two primary orientations are typically observed: a "standing up" (or edge-on) orientation, where the long axis of the molecule is nearly perpendicular to the substrate, and a "lying down" (or face-on) orientation, where the molecular plane is parallel to the substrate. The "standing up" orientation is generally preferred for OFETs as it facilitates π-π stacking in the direction of charge transport.

On clean, reactive surfaces like metals or silicon, pentacene molecules often adopt a flat-lying arrangement. aps.org However, on passivated surfaces, such as silicon dioxide (SiO2) or polymer-coated substrates, a standing-up orientation is more common. The growth conditions, including substrate temperature and deposition rate, also play a significant role. For instance, on SiO2, higher substrate temperatures and lower deposition rates favor the formation of the "single crystal" phase, while lower temperatures and higher rates promote the "thin film" phase. aps.org

Epitaxial growth on specific substrates can lead to highly ordered pentacene films. On Cu(110) surfaces, it has been demonstrated that pentacene can form two distinct crystalline structures with different molecular orientations under nearly identical growth conditions. Subtle differences in the initial monolayer structure can dictate whether the subsequent layers grow with a standing-up or lying-down orientation. aps.orgarxiv.org

Photo-aligned polyimide films have also been employed to control the in-plane molecular orientation of pentacene. The alignment of the polyimide backbone structure can significantly modify the pentacene growth process, leading to larger grain sizes and anisotropic charge transport. mdpi.comwikipedia.org The molecular plane normal of the pentacene tends to align along the average orientation direction of the underlying polyimide backbone. mdpi.comwikipedia.org

SubstrateGrowth Conditions/Surface TreatmentPentacene OrientationCrystalline Phase
Cu(110)Subtle differences in monolayer preparationStanding or Lying"Thin film" or "Single crystal" phase
SiO2High substrate temperature, low deposition rate-"Single crystal" phase
SiO2Low substrate temperature, high deposition rate-"Thin film" phase
Photo-aligned PolyimidePhoto-alignment of polymer backbonePreferential in-plane orientationHighly ordered thin film phase

Phase Separation in Multicomponent Molecular Systems

The investigation of multicomponent thin films containing pentacene is crucial for the development of advanced organic electronic devices with tailored functionalities. The miscibility and potential phase separation of pentacene with other organic molecules can significantly impact the film's morphology, structure, and electronic properties.

In some instances, pentacene can form homogeneous solid solutions with other molecules. For example, in co-evaporated thin films of pentacene and p-terphenyl, no phase segregation was observed, indicating the formation of a mixed solid-solution. scienceopen.com This suggests that it is possible to dilute pentacene in an inert matrix at concentrations higher than what is achievable through traditional crystal growth methods. scienceopen.com

Conversely, studies on mixed films of pentacene (PEN) and perfluoropentacene (B8735957) (PFP) have revealed strong intermolecular coupling between the two components. aps.orgarxiv.orgresearchgate.net This interaction significantly influences the optical absorption spectra of the mixed films, with the appearance of new transitions not present in the pure films. arxiv.orgresearchgate.net While these studies focus on the electronic interactions, they lay the groundwork for understanding the phase behavior of such systems. The table below summarizes the effect of different mixing ratios on the optical properties of PEN:PFP films.

PFP:PEN Mixing RatioDominant Spectral FeaturesEvidence of Intermolecular Coupling
4:1Resembles pure PFP spectrumStrong influence on absorption spectra
1:4Resembles pure PEN spectrumStrong influence on absorption spectra
1:1, 2:1, 1:2Intermediate spectral shapesNew transition observed at 1.6 eV

In blends of pentacene with insulating polymers, such as polystyrene, the molecular-level structure is complex. Fully atomistic molecular dynamics simulations of 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) and atactic polystyrene have been used to understand the structure of these mixed thin films. mdpi.com Such studies are essential for optimizing the performance of solution-processed organic thin-film transistors.

The growth of pentacene in the presence of other molecular species can also lead to phase-separated domains. In blends of copper phthalocyanine (CuPc) and the fullerene C60, which are known to phase-separate, the growth of pentacene on C60 has been cited as a related example of heteroepitaxial growth. uni-tuebingen.de This indicates that the principles governing phase separation in one system can provide insights into the behavior of other multicomponent organic films. Furthermore, in blends of pentacene and tetracene, the admixture of tetracene interrupts the pentacene-pentacene interaction, leading to a decrease in the exciton (B1674681) band width in pentacene. aip.org

Materials Science Research and Foundational Applications of Pentacene

Fundamental Charge Transport Mechanisms in Organic Semiconductors

The performance of pentacene-based devices is intrinsically linked to the efficiency of charge transport through the organic film. This process is governed by several key factors, including the mobility of charge carriers, the presence of electronic trap states, and the efficiency of charge injection from electrodes.

Hole Mobility and Anisotropy Studies

Pentacene (B32325) is well-regarded for its high hole mobility, which in some cases surpasses that of amorphous silicon, making it a highly promising material for organic field-effect transistors (OFETs). wikipedia.orgaps.org The charge transport in pentacene is, however, highly anisotropic, meaning it is strongly dependent on the direction of measurement relative to the crystal structure. aip.orgpsu.edu

The crystal structure of pentacene is layered, with molecules arranged in a herringbone pattern within the layers. psu.edu Charge transport is significantly more efficient along the co-facial π-stacking direction (the a-b plane) than perpendicular to it. aip.orgresearchgate.net Studies have shown that the hole mobility within the a-b plane can be one to two orders of magnitude higher than the mobility for out-of-plane transport. aip.org This anisotropy is a direct consequence of the molecular packing and the resulting electronic coupling between adjacent pentacene molecules. psu.edu

The morphology of the pentacene thin film also plays a critical role in determining the effective hole mobility. aip.org Factors such as the deposition rate during thermal evaporation can influence the grain size of the polycrystalline film. A decrease in grain size leads to an increased number of grain boundaries, which act as barriers to charge transport, thereby reducing mobility both parallel and perpendicular to the substrate. aip.orgresearchgate.net First-principles density functional theory (DFT) calculations have been used to analyze the band structure and have confirmed a large anisotropy in the effective mass of both holes and electrons within the molecular layers. psu.edu

Reported Hole Mobility Values in Pentacene Thin Films

Measurement DirectionMobility (cm²/Vs)Measurement TechniqueKey Influencing FactorSource
In a-b plane (Parallel to substrate)~0.45Organic Field-Effect Transistor (OFET)Film Morphology (Grain Size) aip.org
Perpendicular to a-b plane~0.045 (one order of magnitude lower)Potential Mapping (POEM)Crystalline Anisotropy aip.org
Single Crystals (Room Temperature)Up to 1Field-Effect Mobility MeasurementMinimized Defects and Disorder psu.edu

Trap Density of States Analysis (e.g., Electron Spin Resonance)

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for analyzing these trapped carriers. By studying the ESR spectra at low temperatures where charge carriers are localized, it is possible to determine the distribution of trapped carriers based on their degree of localization. nih.gov A study applying this method to pentacene thin-film transistors at 20 K identified distinct groups of traps, including states where the carrier wavefunction spans approximately 1.5 to 5 molecules, as well as a continuous distribution of states with a spatial extent ranging from 6 to 20 molecules. nih.gov

Other factors, such as exposure to oxygen, can create additional trap states. Photo-oxidation of pentacene has been shown to introduce a significant peak of trap states centered around 0.28 eV from the mobility edge, with densities on the order of 10¹⁸ cm⁻³. aps.org These oxygen-related traps not only reduce the number of free carriers at a given gate voltage but also decrease the mobility of the carriers themselves. aps.org Techniques like Kelvin Probe Force Microscopy (KPFM) have also been employed to directly measure the DOS with high spatial resolution, confirming the presence of trapped charges at the SiO₂-pentacene interface. aps.org

Interfacial Charge Injection and Barrier Modulation

Efficient injection of charge carriers from the source and drain electrodes into the pentacene layer is fundamental for high-performance organic transistors. aip.org This process is governed by the energy barrier at the metal-organic interface, specifically the difference between the metal's Fermi level and the highest occupied molecular orbital (HOMO) of the pentacene for hole injection. aip.orgresearchgate.net

The formation of an interfacial dipole can significantly alter this energy level alignment. For instance, at the interface between pentacene and cobalt (Co), an interfacial dipole of about 1.05 eV has been observed when pentacene is deposited on Co, leading to a hole injection barrier of 0.96 eV. researchgate.net The nature of the interface is highly dependent on the materials used and the deposition sequence. researchgate.net

Time-resolved electrostatic force microscopy (tr-EFM) has been used to characterize the charge injection at the single-grain level, revealing that the resistance in a grain-electrode system is often dominated by the interfacial resistance rather than the resistance within the grain itself. aip.org These measurements can reconstruct the current-voltage characteristics at the interface, suggesting the formation of a Schottky-like junction. aip.orgresearchgate.net Furthermore, the charge injection barrier is not always static; it can be actively modulated. Studies have shown that by applying a voltage bias across a capacitor-like structure incorporating a thin, discontinuous metal electrode, the energy alignment at the metal/pentacene interface can be adjusted, effectively tuning the charge injection barrier. aip.org

Advanced Concepts in Singlet Fission Materials

Pentacene is a canonical material for studying and exploiting singlet fission, a photophysical process where a spin-singlet exciton (B1674681) (a bound electron-hole pair) converts into two spin-triplet excitons. acs.orgpnas.org This exciton multiplication process is highly attractive for photovoltaic applications, as it offers a potential pathway to overcome the Shockley-Queisser limit and significantly enhance solar cell efficiency. pnas.orgacs.org

Engineering Electronic Coupling for Enhanced Singlet Fission Quantum Yields

The rate and efficiency of singlet fission are critically dependent on the electronic coupling between adjacent pentacene molecules. nih.govnih.gov This coupling dictates the transition from the initial photoexcited singlet state (S₁) to the correlated triplet-pair state ¹(T₁T₁). nih.govacs.org Researchers have developed strategies to engineer this coupling to optimize the singlet fission process.

One powerful method is the chemical modification of the pentacene molecule. For example, fluorination can alter the partial charge distribution across the chromophore's backbone. acs.orgnih.gov The introduction of a permanent dipole moment through specific fluorination patterns enhances the coupling between the Frenkel exciton and charge transfer states, leading to an increased singlet fission rate. acs.orgnih.gov

Another approach involves creating pentacene dimers, where two pentacene units are connected by a molecular spacer. By systematically varying the structure of the spacer, the intramolecular forces and the resulting pentacene-pentacene interactions can be precisely modulated. nih.govacs.org Studies on such dimers have shown that strong electronic coupling can open up additional pathways for singlet fission, such as the population of a real charge-transfer intermediate, leading to ¹(T₁T₁) quantum yields as high as 162%. nih.gov These findings highlight that the mechanism can shift from a superexchange-mediated process (through a virtual intermediate) to a hopping mechanism when the coupling is sufficiently strong. nih.govacs.org

Impact of Electronic Coupling on Singlet Fission in Pentacene Dimers

Dimer System (Spacer)Electronic Coupling StrengthSinglet Fission Mechanism¹(T₁T₁) Quantum YieldSource
Spacers A & BSizeableHopping (via real intermediate)Up to 162% nih.govacs.org
Spacers C & DWeakerSuperexchange (via virtual intermediate)Lower than A & B nih.govacs.org

Triplet Exciton Generation and Dissociation Pathways

Following its generation, the ¹(T₁T₁) state can undergo several subsequent processes. For singlet fission to be useful in a device, the two triplet excitons must dissociate into free, independent triplets (T₁ + T₁). nih.gov However, the ¹(T₁T₁) state can also decay back to the ground state through non-radiative pathways or undergo triplet-triplet annihilation. osti.gov

Studies on pentacene derivatives have identified multiple triplet-pair intermediates, distinguishing between interacting and non-interacting triplet pairs based on their spectroscopic signatures. acs.org In pentacene/C₆₀ bilayer systems, it has been shown that charge generation primarily occurs on a nanosecond timescale (2-10 ns) following photoexcitation. acs.org This suggests a model where the initially formed triplet excitons diffuse to the donor-acceptor heterojunction before dissociating into free charges. acs.org The dynamics of triplet pair recombination are also a key area of study; in some twisted pentacene dimers, recombination proceeds directly from the multiexcitonic state to the ground state, and the rate of this loss pathway can be controlled by the twist angle between the molecules. osti.gov

Solvent and Aggregate Effects on Singlet Fission Dynamics

The process of singlet fission (SF), where a singlet exciton converts into two triplet excitons, is a cornerstone of pentacene's potential in optoelectronic applications. nih.gov The dynamics of this process are intricately influenced by the molecule's environment, specifically the solvent and the degree of molecular aggregation.

Research on 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), a soluble derivative, has provided significant insights into these effects. Studies in high-concentration solutions have investigated the roles of excimers (excited-state dimers) and aggregates in the SF mechanism. chemrxiv.orgacs.orgacs.org Photoluminescence spectra of TIPS-pentacene over a wide range of concentrations showed no evidence of emissive excimers, suggesting they are not a required intermediate for singlet fission in this system. chemrxiv.orgacs.org

Aggregation, however, is confirmed to occur at higher concentrations, with NMR measurements showing a binding constant between 0.14 and 0.43 M⁻¹ for TIPS-pentacene. acs.org Despite this aggregation, the dominant mechanism for singlet fission in solution remains the diffusive encounter between an excited molecule and a ground-state molecule. chemrxiv.orgacs.org Time-correlated single-photon counting confirms that the fluorescence lifetime shortens as concentration increases, which is characteristic of a dynamic quenching process where chromophores associate during the excited state's lifetime. acs.org While aggregation does occur, the SF mechanism is still largely governed by these diffusive encounters, although there are indications of more rapid singlet fission occurring within pre-formed aggregates at the highest concentrations. chemrxiv.orgacs.org

The polarity of the solvent has also been examined as a controlling factor. In studies of covalently linked pentacene dimers, where intramolecular singlet fission (iSF) occurs, the rate of fission showed a notable insensitivity to solvent properties. acs.orgnih.gov Theoretical calculations using a polarizable continuum model (PCM) to simulate solvent effects predicted only a minimal energy shift in the critical charge-transfer (CT) states, even in highly polar solvents. acs.orgnih.gov Experimentally, the rate constants for iSF changed by less than a factor of two across a range of solvents from hexane (B92381) to acetone. acs.org This suggests that for these systems, SF proceeds primarily through a direct coupling mechanism rather than one mediated by solvent-stabilized charge-transfer states. acs.org

Table 1: Summary of Environmental Effects on Pentacene Singlet Fission

FactorObservationPredominant MechanismSupporting EvidenceCitation
Aggregation (in solution) Aggregation is confirmed at high concentrations, but excimers are not observed as emissive intermediates.Singlet fission is dominated by diffusive encounters of chromophores, with some evidence of faster fission within aggregates.NMR spectroscopy, concentration-dependent fluorescence lifetime, transient absorption spectroscopy. chemrxiv.orgacs.org
Solvent Polarity (in dimers) The rate of intramolecular singlet fission (iSF) is not significantly or systematically affected by solvent polarity.Singlet fission proceeds via a direct coupling mechanism, not one primarily mediated by charge-transfer (CT) states.Theoretical modeling (PCM) and experimental rate constants show minimal dependence on solvent dielectric properties. acs.orgnih.gov

Catalytic Applications and Mechanisms

While pentacene is primarily known as a semiconductor, its unique electronic and structural properties suggest potential in catalytic applications. Research in this area explores how its structure can be leveraged, from supporting metal catalysts to participating directly in photochemical reactions.

Pentacene-Supported Metal Nanostructures as Electrocatalysts

In electrocatalysis, high-surface-area materials are often used as supports for metal nanoparticles to maximize catalytic activity and stability. researchgate.netmit.edu Common supports include various forms of carbon such as carbon black, nanotubes, and graphene, which provide good electrical conductivity and a large surface area for dispersing nanoparticles like platinum (Pt) and palladium (Pd). researchgate.netmit.edumdpi.com

The use of pentacene as a direct support for metal electrocatalyst nanoparticles is not a widely reported application in the reviewed literature. However, the foundational principles of supported catalysts suggest properties of pentacene that could be of interest. Its well-ordered, π-conjugated structure could facilitate strong electronic coupling with metal nanoparticles, potentially influencing their catalytic activity. The ability to form well-defined thin films allows for precise control over the interface where catalytic reactions would occur. Challenges would include the chemical stability of pentacene under harsh electrocatalytic conditions and ensuring efficient charge transfer between the pentacene support, the metal nanoparticles, and the reactants. While materials like graphene are heavily researched for this purpose due to their exceptional conductivity and stability, the unique, ordered molecular nature of pentacene films presents a different paradigm for potential host-guest interactions in catalysis. researchgate.net

Fundamental Catalysis Research Using Advanced Scanning Probe Microscopy

Understanding the fundamental processes of catalysis requires atomic-scale information about the catalyst surface and the behavior of molecules on it. mdpi.com Scanning probe microscopy (SPM), including scanning tunneling microscopy (STM), is a vital tool for this purpose, as it can image surfaces with atomic resolution, even under reaction conditions. mdpi.com SPM techniques are used to investigate elementary catalytic steps such as adsorption, diffusion, and reaction on solid surfaces. mdpi.com

In the context of pentacene, SPM has been instrumental in characterizing its surface morphology, molecular packing, and electronic structure, which are prerequisites for understanding its potential catalytic utility. For instance, low-temperature STM has been used to obtain direct images of the unperturbed molecular orbitals of individual pentacene molecules when they are electronically decoupled from a metallic substrate by a thin insulating layer. This provides invaluable insight into the inherent electronic properties of the molecule that would govern its interactions in a catalytic process. Furthermore, time-resolved two-photon photoelectron emission microscopy (2P-PEEM) has been used to visualize the ultrafast lateral evolution of photoexcited electrons in pentacene nanocrystals on a graphite (B72142) substrate. rsc.org Such studies reveal how molecular orientation facilitates electron transfer to the substrate, a key process in both photocatalysis and electrocatalysis. rsc.org

Organic Photoredox Catalysis

Organic photoredox catalysis utilizes organic molecules that, upon absorbing light, can initiate chemical reactions by transferring single electrons to or from a substrate. nih.govrsc.orgyoutube.com These catalysts are valued for their ability to generate radical species under mild conditions, often using visible light. rsc.orgyoutube.com

Pentacene is not a conventional organic photoredox catalyst in the same class as commonly used organic dyes or acridinium (B8443388) salts. However, its unique photophysical properties, particularly its highly efficient singlet fission, present a compelling case for its potential application in this field. nih.govresearchgate.net The process of singlet fission generates two triplet excitons from a single photon. nih.gov These triplet states are, in principle, capable of engaging in subsequent energy or electron transfer processes. A schematic of the singlet fission process is shown below.

If the generated triplet excitons could be harvested to perform redox chemistry on substrate molecules, pentacene could act as a "triplet-sensitizing" photoredox catalyst with a quantum yield of up to 200%. nih.gov This would represent a distinct mechanism from traditional photoredox catalysts. The successful application would depend on designing systems where the triplet energy transfer or electron transfer from the pentacene triplet state to a substrate is efficient and can drive a desired chemical transformation. While the foundational process of generating two triplets per photon is well-established for pentacene, its direct integration into a complete organic photoredox catalytic cycle remains an area of exploratory research. researchgate.net

Thin Film Growth and Morphology Control

The performance of pentacene-based electronic devices is critically dependent on the molecular ordering and morphology of the thin film. Consequently, understanding and controlling the film growth process is a major area of research.

Growth Modes (e.g., Stranski-Krastanov Growth, Layer-by-Layer Growth)

The growth of thin films is generally categorized into three primary modes: Frank-van der Merwe (layer-by-layer), Volmer-Weber (island growth), and Stranski-Krastanov (layer-plus-island growth). rusnano.comwikipedia.org The mode is determined by the balance of intermolecular forces within the film and the forces between the film and the substrate. wikipedia.org

Layer-by-Layer Growth: In this mode, molecules form a complete monolayer before the next layer begins to form. Pentacene has been observed to grow in a layer-by-layer fashion on certain substrates, such as Au(111). acs.org On this surface, pentacene molecules initially form a "lying-down" monolayer with the molecular plane parallel to the substrate. acs.org This initial layer then acts as a template for subsequent layers to grow in the same orientation. acs.org This is distinct from the "standing-up" herringbone structure found in bulk pentacene crystals. acs.org

Stranski-Krastanov (SK) Growth: This is an intermediate growth mode that begins with layer-by-layer growth followed by the formation of 3D islands. wikipedia.org The transition occurs after a critical layer thickness is reached, often driven by the accumulation of strain energy in the film. wikipedia.org For pentacene, SK growth has been noted on substrates where the interaction between the initial layers and the substrate is strong, but strain builds up as the film thickens. The surface energy of the gate dielectric can strongly influence the growth mode, with high-surface-energy substrates promoting growth that can transition from 2D layers to 3D islands. researchgate.net For example, pentacene growth on SiO₂ can exhibit characteristics of this mode, where initial layers form and subsequent growth leads to the nucleation of distinct islands. researchgate.net

Table 2: Comparison of Pentacene Growth Modes

Growth ModeDescriptionTypical Substrate Condition for PentaceneResulting MorphologyCitation
Layer-by-Layer Complete molecular layers form sequentially.Strong molecule-substrate interaction where molecules lie flat, such as on Au(111).Smooth, continuous film with molecules in a lying-down orientation. acs.org
Stranski-Krastanov Initial layer-by-layer growth followed by the formation of 3D islands.High surface energy substrates (e.g., some oxides) where strain accumulates after the first few monolayers.A wetting layer covered by distinct, often dendritic, islands. wikipedia.orgresearchgate.net

Influence of Substrate and Deposition Conditions on Film Structure

The structural integrity and crystalline order of pentacene thin films are paramount to their electronic performance, and these characteristics are profoundly influenced by the choice of substrate and the specific conditions under which the film is deposited. The interface between the substrate and the first few molecular layers of pentacene, often referred to as the seeding layer, dictates the growth mode, grain size, and molecular orientation of the entire film.

The surface energy and roughness of the substrate are critical initial factors. Substrates such as silicon dioxide (SiO2), often with a modified surface, are commonly used. For instance, treating a SiO2 surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) can reduce the surface energy, promoting the growth of larger pentacene grains with better intermolecular connectivity. This, in turn, enhances the charge carrier mobility in devices like organic thin-film transistors (OTFTs).

Deposition conditions, particularly the substrate temperature and deposition rate, offer precise control over the film's morphology. Pentacene films grown on polymer gate dielectrics exhibit distinct and abrupt transitions in their structure and transistor performance at specific growth temperatures. nih.gov These transitions are linked to the increased mobility of the polymer chains in the dielectric's rubbery state. nih.gov Optimizing the performance of organic transistors requires an understanding of this fundamental viscoelastic effect at the buried interface. nih.gov

The relationship between these parameters is complex and often interdependent. A low deposition rate typically allows molecules more time to diffuse on the surface and find energetically favorable positions, leading to larger, more ordered crystalline domains. Similarly, an optimal substrate temperature provides the necessary thermal energy for molecules to arrange themselves into a well-ordered structure, but excessive temperatures can lead to desorption or the formation of undesirable phases. For example, pentacene grain formation is highly dependent on the growth conditions on an SU-8 epoxy-based polymer surface, where films with small grains have shown excellent performance due to potentially enhanced connections between domains. sciengine.com

Below is a table summarizing the general effects of key deposition parameters on pentacene thin-film properties.

ParameterConditionEffect on Pentacene FilmResulting Electronic Property
Substrate Temperature Low (< 50°C)Smaller grains, higher density of grain boundariesLower charge carrier mobility
Optimal (~60-80°C)Larger, well-ordered dendritic grainsHigher charge carrier mobility
High (> 90°C)Increased molecular desorption, potential for different polymorphsDecreased device performance
Deposition Rate High (> 1 Å/s)Smaller grains, more structural defectsLower charge carrier mobility
Low (< 0.5 Å/s)Larger grains, improved crystalline orderHigher charge carrier mobility
Substrate Surface High Energy (e.g., bare SiO2)Upright molecular orientation, smaller initial grainsVariable, often lower mobility
Low Energy (e.g., OTS-treated SiO2)Terrace-like growth, larger grainsHigher charge carrier mobility

Defect Chemistry and Dislocation Formation in Organic Thin Films

Despite optimal deposition conditions, pentacene thin films are never perfectly crystalline and contain a variety of structural defects that can significantly impact their electronic properties. These defects act as trapping sites for charge carriers, impeding their transport through the material and degrading device performance. The study of these imperfections falls under the realm of defect chemistry.

Common defects in pentacene thin films include:

Point Defects: These are zero-dimensional defects such as molecular vacancies (a missing molecule from a lattice site) or interstitial molecules (a molecule in a non-lattice position).

Dislocations: These are one-dimensional line defects that represent a disruption in the regular crystal lattice. Edge dislocations and screw dislocations are common types. They often form to relieve strain within the film, which can arise from a mismatch between the crystal lattice of pentacene and the substrate, or from thermal stresses during cooling.

Grain Boundaries: As polycrystalline films are composed of many individual crystalline domains (grains), the interfaces between these grains are two-dimensional defects. The misorientation between adjacent grains creates a disordered region that is rich in charge traps. The performance of OTFTs fabricated with an epoxy resin-based gate insulator was found to be highly dependent on pentacene grain formation, with small-grain films showing outstanding performance, possibly due to better inter-domain connections. sciengine.com

The formation of these defects is intrinsically linked to the growth process. For instance, the rate at which molecules arrive at the substrate and their surface mobility determine the likelihood of a molecule settling into a defect site rather than a proper lattice position. Impurities in the source material or the vacuum chamber can also be incorporated into the film, creating additional point defects.

It is important to note the historical context of research in this field, which includes instances of fraudulent work. The "Schön scandal" of the early 2000s involved fraudulent claims about the performance of pentacene-based devices, leading to the retraction of numerous publications and a re-evaluation of the peer review process in materials science. wikipedia.org

Future Directions and Emerging Research Frontiers in Pentacene Chemistry

Novel Derivatization Strategies for Enhanced Stability and Tunable Functionality

A primary focus of current research is the development of new pentacene (B32325) derivatives with improved stability and tailored electronic properties. acs.org Pristine pentacene's reactivity, particularly with atmospheric oxygen and light, hinders its practical application. chemeurope.comomu.ac.jp To address this, scientists are employing several derivatization strategies.

One successful approach involves introducing bulky substituent groups, such as triisopropylsilylethynyl (TIPS), onto the pentacene core. nih.govacs.org This functionalization enhances solubility, enabling solution-based processing, and can improve the packing of molecules in the solid state, which is crucial for efficient charge transport. nih.govacs.org For instance, the addition of TIPS groups can transform the typical herringbone packing of pentacene into a more favorable two-dimensional brickwork arrangement, leading to high hole mobility. acs.org

Researchers at Osaka Metropolitan University have developed a pentacene derivative with a radical substituent that exhibits photostability over 100 times greater than the commercially available TIPS-pentacene. chemeurope.comomu.ac.jp This remarkable stability is attributed to an ultrafast intersystem crossing (on the order of 10⁻¹³ seconds) that mitigates the photo-oxidative degradation pathway. chemeurope.comomu.ac.jp Another strategy involves the functionalization of the pro-cata positions with rigid groups held perpendicular to the aromatic plane, which yields stable and soluble derivatives that maintain crucial edge-to-face interactions in the solid state. rsc.org

Unsymmetrical pentacene derivatives are also a burgeoning area of research. These molecules, where two different pentacene units are tethered together, are particularly promising for studying intramolecular singlet fission (iSF). acs.org Singlet fission is a process where a photoexcited singlet state splits into two triplet excitons, potentially doubling the efficiency of solar cells. acs.orgimperial.ac.uk The ability to study iSF in dilute solutions using these dimers allows for a more fundamental understanding of the mechanism, paving the way for highly efficient photovoltaic devices. acs.org

A novel concept known as "molecular orbital tuning" aims to modify the frontier molecular orbitals (HOMO and LUMO) of an organic semiconductor without altering its crystal packing structure. acs.org This can be achieved by substituting atoms within the π-backbone, such as in 6,13-dihydro-6,13-diazapentacene, to change the phase and energy levels of the orbitals, thereby enhancing charge transfer integrals and mobility. acs.org

Derivatization StrategyKey FeatureResulting ImprovementReference Compound Example
Silylethynylation Addition of bulky triisopropylsilylethynyl (TIPS) groupsEnhanced solubility, improved solid-state packing, high charge carrier mobility. nih.govacs.orgTIPS-Pentacene nih.gov
Radical Substitution Introduction of a radical substituent with increased molecular planarityPhotostability >100x higher than TIPS-pentacene due to ultrafast intersystem crossing. chemeurope.comomu.ac.jpN/A
Unsymmetrical Dimerization Tethering two pentacene chromophoresEnables study of intramolecular singlet fission (iSF) in solution. acs.orgPentacene Dimer acs.org
Molecular Orbital Tuning Substitution of atoms in the π-backboneModifies frontier molecular orbitals without changing crystal packing, potentially improving hole mobility. acs.orgN,N′-diethynylated 6,13-DHDAPs acs.org
Perpendicular Functionalization Attaching rigid groups perpendicular to the aromatic planeYields stable, soluble derivatives while maintaining edge-to-face interactions. rsc.org1,3-dioxole functionalized pentacene rsc.org

Integration with Low-Dimensional Materials (e.g., 2D Materials, Nanomaterials)

The integration of pentacene with other low-dimensional materials, such as graphene, other 2D materials, and fullerene nanomaterials, is a rapidly advancing frontier. nih.govnih.gov These hybrid systems aim to combine the excellent charge transport properties of pentacene with the unique characteristics of nanomaterials to create devices with enhanced performance and novel functionalities.

A significant area of research is the combination of pentacene (a p-type semiconductor) with buckminsterfullerene (B74262) (C60, an n-type semiconductor) in organic photovoltaics. nih.govwikipedia.org The interface between these two materials is critical for efficient exciton (B1674681) dissociation and charge generation. e-asct.org Studies on the energy level alignment at the pentacene/C60 interface show a type-II (staggered) band alignment, which is favorable for separating the electron-hole pair generated by light absorption. e-asct.org

The combination of pentacene with 2D materials like tungsten diselenide (WSe2) and palladium diselenide (PdSe₂) is also being explored. nih.govvisegradpost.com These heterostructures hold promise for applications in flexible electronics and highly sensitive sensors. For instance, combining pentacene with graphene has been proposed for biosensing applications, leveraging the high sensitivity of pentacene-based transistors to detect molecules related to various diseases. nih.gov

Integrated MaterialPentacene RoleApplicationKey Finding/Advantage
Fullerene (C60) p-type donorOrganic Photovoltaics (OPVs) wikipedia.orgFavorable Type-II energy level alignment for efficient exciton dissociation. e-asct.org
Graphene / WSe₂ p-type semiconductorBiosensors, Bioelectronics nih.govPotential for real-time monitoring of biological markers. nih.gov
Palladium Diselenide (PdSe₂) Organic semiconductorBiomimetic Infrared Sensor visegradpost.comReplicates the sensory behavior of a fire beetle for highly sensitive heat detection. visegradpost.com

Advanced Spectroscopic Techniques for In-Situ Monitoring of Dynamic Processes

Understanding the formation of pentacene thin films and the dynamic processes at interfaces is crucial for optimizing device performance. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring are becoming indispensable tools for researchers.

Differential Reflectance Spectroscopy (DRS) has been developed to monitor the drop-casting growth of TIPS-pentacene films in real-time. aps.org This technique can capture the entire process, from the rapid evaporation of the solvent to the liquid-solid transition and the final film formation. aps.org By fitting the spectroscopic data to an optical model, researchers can extract dynamic changes in film thickness and material volume fraction, providing critical insights for controlling film quality in solution-based deposition methods. aps.org

Similarly, in-situ reflectance difference spectroscopy (RDS) has been used to monitor the interface formation between pentacene and a copper substrate. aps.org RDS is sensitive to electronic transitions involving the substrate, the interface states, and the intramolecular transitions of the pentacene molecules themselves. This allows for a detailed, real-time observation of how the electronic structure evolves as the first monolayer of pentacene is formed. aps.org

Ultrafast transient absorption spectroscopy, using femtosecond pulsed lasers, has been instrumental in elucidating the mechanism behind the enhanced photostability of novel pentacene derivatives. chemeurope.com This technique allowed researchers to observe the extremely fast intersystem crossing that prevents photo-oxidation, providing a clear pathway for designing more robust organic semiconductors. chemeurope.comomu.ac.jp

Multiscale Computational Modeling of Complex Pentacene Systems

Computational modeling is a powerful tool for understanding and predicting the behavior of pentacene systems, from the molecular level to the device scale. Multiscale modeling, which combines different computational methods to bridge various length and time scales, is particularly important for complex systems like pentacene heterostructures. nih.govnih.gov

For example, a multiscale simulation approach has been applied to study the growth of C60 layers on a pentacene thin film. nih.gov This approach combines a reaction-diffusion continuum model, kinetic Monte Carlo (KMC) simulations, and coarse-grained molecular dynamics (CGMD). nih.gov This combination allows researchers to understand how the lattice mismatch between the two materials induces strain, leading to the formation of 3D clusters and defects, which directly impacts the electronic properties of the interface. nih.gov

The development of multiscale models often involves linking independently validated single-scale models. nih.gov These models can range from quantum mechanical methods (like Density Functional Theory) that describe electronic structure, to all-atom and coarse-grained models for simulating molecular packing and morphology, up to continuum models for describing device-level phenomena. nih.govrug.nl Such models are crucial for predicting charge transfer integrals and carrier mobility before a new molecule is even synthesized, guiding experimental efforts toward the most promising candidates. acs.org

Modeling TechniqueScaleInformation GainedApplication in Pentacene Research
Coarse-Grained Molecular Dynamics (CGMD) MesoscaleThin film morphology, defects, grain boundaries. nih.govSimulating multilayer growth of C60 on pentacene. nih.gov
Kinetic Monte Carlo (KMC) MesoscaleSimulating growth over longer timescales based on predefined event rates. nih.govModeling submonolayer and multilayer heteroepitactic growth. nih.gov
Quantum Mechanics / DFT Atomic/ElectronicFrontier molecular orbital energies (HOMO/LUMO), electronic coupling, charge transfer integrals. acs.orgPredicting charge mobility of new derivatives. acs.org
Hybrid/Adaptive Models Multiple ScalesLinking atomic-level detail with coarse-grained efficiency. rug.nlrug.nlSimulating complex systems where different regions require different levels of resolution. rug.nl

Exploration of New Catalytic and Energy Conversion Pathways

Pentacene's unique electronic properties make it a compelling candidate for new applications in catalysis and energy conversion, particularly in the realm of solar energy. imperial.ac.ukimperial.ac.uk The phenomenon of singlet fission in pentacene derivatives is a central focus of this research. acs.org In certain pentacene arrangements, the absorption of a single photon can generate two excited electrons (as triplet excitons), a process that could dramatically increase the theoretical efficiency limit of solar cells. imperial.ac.uk Research has shown that the specific molecular arrangement of pentacene molecules is critical; a parallel alignment allows for more efficient "escape" of the generated electrons compared to a herringbone arrangement. imperial.ac.ukimperial.ac.uk

Beyond photovoltaics, pentacene is being investigated as a charge transport layer in other electronic devices. For example, its high hole mobility makes it an effective hole injection layer in Organic Light-Emitting Diodes (OLEDs), where it can enhance current efficiency. nih.gov

The interaction of pentacene with various metals is also being studied to optimize charge injection and extraction in devices. Intercalating low work function metals like alkali metals into pentacene films leads to charge transfer to the LUMO of the pentacene, creating new states within the bandgap. researchgate.net Understanding and controlling this doping process is key to engineering the electronic properties of interfaces for efficient energy conversion.

Bio-inspired and Biomimetic Architectures Incorporating Pentacene Cores

An exciting and novel research direction is the incorporation of pentacene into bio-inspired and biomimetic systems. visegradpost.com This approach seeks to replicate the sophisticated functionalities found in nature to create advanced materials and devices. youtube.comyoutube.com

A striking example is the development of a revolutionary infrared sensor inspired by the fire beetle. visegradpost.com This insect can detect the heat from forest fires over long distances. Researchers have created a biomimetic transistor that mimics this capability by combining palladium diselenide (PdSe₂), which absorbs infrared light, with pentacene, which replicates the beetle's sensory system behavior. visegradpost.com This device is reported to have a processing speed 20,000 times faster than current technologies, with profound implications for military and surveillance applications. visegradpost.com

The principles of biomimetics, which draw inspiration from biological structures and processes, offer a vast design space for future pentacene-based technologies. youtube.comyoutube.com By studying how nature solves complex problems, from energy harvesting in photosynthesis to sensory perception, researchers can develop new architectures that integrate the electronic capabilities of pentacene in unprecedented ways.

Q & A

Q. How to design ethically compliant studies for this compound’s teratogenicity assessment?

  • Answer : Follow OECD 414 guidelines for prenatal developmental toxicity. Use zebrafish embryos for preliminary screening (FET assay) before progressing to mammalian models. Include an independent ethics review board and justify sample sizes via power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.